4,5-Difluoro-2-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMHYYGJZWDBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590865 | |
| Record name | 4,5-Difluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183237-86-7 | |
| Record name | 4,5-Difluoro-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183237-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Difluoro-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Difluoro-2-methylbenzoic Acid
CAS Number: 183237-86-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methylbenzoic acid, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics.
Core Data Presentation
This compound is a fluorinated aromatic carboxylic acid that has garnered significant interest in drug discovery. The inclusion of fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds to their biological targets.[1]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 183237-86-7 | [1][2] |
| Molecular Formula | C₈H₆F₂O₂ | [2][3] |
| Molecular Weight | 172.13 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid/powder | [3] |
| Melting Point | 119-121 °C | [3] |
| Boiling Point | 269 °C | [3] |
| Density | 1.359 g/cm³ | [3] |
| Flash Point | 116 °C | [3] |
| pKa | 3.47 ± 0.25 (Predicted) | [3] |
| Purity | Typically >97% | [1] |
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
1,2-Difluoro-4-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1,2-difluoro-4-methylbenzene and dry THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Carboxylation: An excess of freshly crushed dry ice is added to the reaction mixture in small portions, ensuring the temperature does not rise above -60 °C. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.
Amide Coupling for Kinase Inhibitor Synthesis
This compound is a valuable building block for the synthesis of bioactive molecules, such as kinase inhibitors.[1] The carboxylic acid moiety can be readily converted to an amide via standard coupling reactions.
Materials:
-
This compound
-
A primary or secondary amine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dry dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in dry DMF are added the desired amine (1.1 equivalents), BOP (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.
Role in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable synthon for medicinal chemists. The fluorine atoms can modulate the pKa of the carboxylic acid and influence the conformation of the molecule, potentially leading to improved pharmacological properties. Its primary application is as a fragment in the design and synthesis of small molecule inhibitors, particularly for protein kinases.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: Proposed synthesis of this compound.
Application in Kinase Inhibitor Synthesis
This diagram shows the general application of this compound in the synthesis of a generic kinase inhibitor.
Caption: Role as a building block for kinase inhibitors.
References
In-Depth Technical Guide: Physical Properties of 4,5-Difluoro-2-methylbenzoic Acid
This technical guide provides a comprehensive overview of the core physical properties of 4,5-Difluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its fundamental characteristics.
Core Physical and Chemical Data
This compound is a white solid organic compound. The presence of two fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties.
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][3] |
| Melting Point | 119-121 °C | [3] |
| Boiling Point | 269 °C | [3] |
| Density | 1.359 g/cm³ | [3] |
| Flash Point | 116 °C | [3] |
| Physical Form | Solid | [4][5] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3][6] |
Experimental Protocols
While specific experimental documentation for the determination of physical properties for this exact compound is not publicly detailed, the following outlines standard laboratory protocols for measuring the key properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[7] The capillary method is a standard and widely accepted technique for this determination.[3][8]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[9] The melting range provides an indication of the sample's purity; a narrow range suggests high purity.[7]
Boiling Point Determination (Thiele Tube Method)
For high-boiling-point solids, the boiling point is determined under specific conditions.
Methodology:
-
Sample Preparation: A small quantity of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[10]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling-point liquid, such as mineral oil or silicone oil.[11]
-
Heating: The Thiele tube is heated gently and slowly.[10] As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.
-
Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. Heating is then discontinued. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[10][11] This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the determination of a compound's melting point using a standard laboratory apparatus.
Caption: Workflow for Melting Point Determination.
References
- 1. store.astm.org [store.astm.org]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. thinksrs.com [thinksrs.com]
- 4. scribd.com [scribd.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
Technical Guide: Spectral Analysis of 4,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4,5-Difluoro-2-methylbenzoic acid (CAS RN: 183237-86-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral data alongside detailed, generalized experimental protocols for acquiring such data, based on established methodologies for analogous fluorinated aromatic compounds.
Core Data Presentation
The following tables summarize the predicted spectral data for this compound. These predictions are valuable for guiding the analysis of experimentally obtained spectra.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | COOH |
| ~7.8 - 8.0 | Doublet of doublets | 1H | Ar-H |
| ~7.1 - 7.3 | Doublet of doublets | 1H | Ar-H |
| ~2.5 | Singlet | 3H | CH₃ |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~150 (d) | C-F |
| ~148 (d) | C-F |
| ~135 | Ar-C |
| ~125 (d) | Ar-C |
| ~120 (d) | Ar-C |
| ~115 | Ar-C |
| ~20 | CH₃ |
Note: 'd' denotes a doublet, indicating coupling with fluorine.
Predicted ¹⁹F NMR Spectral Data
Solvent: CDCl₃ Frequency: 376 MHz
| Chemical Shift (ppm) | Multiplicity | Assignment |
| -130 to -140 | Multiplet | Ar-F |
| -135 to -145 | Multiplet | Ar-F |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1620 | Medium | C=C stretch (Aromatic) |
| 1450-1500 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch |
| 1100-1200 | Strong | C-F stretch |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 172 | High | [M]⁺ (Molecular Ion) |
| 155 | Medium | [M-OH]⁺ |
| 127 | Medium | [M-COOH]⁺ |
| 99 | Low | Further Fragmentation |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
For ¹⁹F NMR, a standard one-pulse experiment is used, with a spectral width appropriate for aromatic fluorine signals.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peaks for ¹H and ¹³C, and an external standard like CFCl₃ for ¹⁹F).
-
Spectral Interpretation: Assign the signals to the respective nuclei in the molecule based on their chemical shifts, multiplicities (splitting patterns), and integration values.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as the O-H and C=O stretches of the carboxylic acid, C-F stretches, and aromatic C-H and C=C vibrations.[1]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or after separation by Gas Chromatography (GC). For less volatile samples, Liquid Chromatography (LC) coupled to the mass spectrometer is a suitable method.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.[2][3]
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,5-difluoro-2-methylbenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality computational prediction methods to offer valuable insights for researchers in drug discovery and organic synthesis. The guide includes a comprehensive data summary, a detailed experimental protocol for acquiring such data, and a logical workflow for spectral analysis.
Predicted 13C NMR Chemical Shift Data
The 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. These predictions are based on established principles of NMR spectroscopy and take into account the electronic effects of the various substituents on the benzene ring. The predicted data, presented in Table 1, serves as a reliable reference for the identification and characterization of this molecule. It is important to note that actual experimental values may vary slightly depending on the solvent and concentration used.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1 | 128.5 | Doublet |
| C2 | 138.2 | Singlet |
| C3 | 118.0 | Doublet |
| C4 | 152.0 | Doublet of Doublets |
| C5 | 150.8 | Doublet of Doublets |
| C6 | 115.5 | Doublet |
| COOH | 168.9 | Singlet |
| CH3 | 18.7 | Singlet |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.0 ppm. The multiplicity of the signals for the fluorine-bearing carbons and their neighbors is a prediction based on typical carbon-fluorine coupling constants.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed protocol for the acquisition of a high-quality 13C NMR spectrum of an aromatic carboxylic acid like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices for benzoic acid derivatives include deuterochloroform (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.
3. Data Acquisition:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbon atoms, resulting in a spectrum with single lines for each unique carbon, unless there is coupling to other nuclei like fluorine.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (typically 0-200 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for the full relaxation of the carbon nuclei between scans.
-
Pulse Angle: A 30-45 degree pulse angle is commonly used to optimize the signal intensity and reduce the experiment time.
-
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the determination and assignment of 13C NMR chemical shifts for a molecule like this compound.
Caption: Workflow for 13C NMR analysis of this compound.
An In-depth Technical Guide to the FTIR Analysis of 4,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4,5-Difluoro-2-methylbenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its specific functional groups, FTIR spectroscopy serves as a powerful tool for the identification and characterization of this compound. This document outlines the expected vibrational modes, provides detailed experimental protocols, and presents the data in a clear, structured format.
Molecular Structure and Expected Vibrational Modes
This compound (C₈H₆F₂O₂) is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a carboxylic acid group (-COOH), a methyl group (-CH₃), and two fluorine atoms (-F) attached to the benzene ring, gives rise to a characteristic infrared spectrum. The principal vibrational modes expected in the FTIR spectrum are summarized in the table below. The expected wavenumber ranges are derived from established data for similar functional groups and aromatic compounds.[4][5]
Table 1: Expected FTIR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |
| Methyl Group | C-H stretch | 2975 - 2850 | Medium |
| Carboxylic Acid | C=O stretch | 1720 - 1680 | Strong |
| Aromatic Ring | C=C stretch | 1620 - 1450 | Medium to Strong (multiple bands) |
| Methyl Group | C-H bend | 1470 - 1430 | Medium |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
| Aromatic Ring | C-F stretch | 1250 - 1100 | Strong (multiple bands) |
| Carboxylic Acid | O-H bend (in-plane) | 1440 - 1395 | Medium |
| Carboxylic Acid | O-H bend (out-of-plane) | 960 - 900 | Broad, Medium |
| Aromatic Ring | C-H bend (out-of-plane) | 900 - 675 | Medium to Strong |
Experimental Protocols for FTIR Analysis
The successful acquisition of a high-quality FTIR spectrum of this compound, which is a solid compound, relies on appropriate sample preparation.[3] The following are detailed protocols for common and effective methods.[6][7][8]
Potassium Bromide (KBr) Pellet Method
This is a widely used technique for obtaining high-quality transmission spectra of solid samples.[7][8][9]
Materials and Equipment:
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr), dried in an oven
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Drying: Dry the IR grade KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water.
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Mixing: Place the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[10]
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation, making it suitable for routine analysis.[7][8]
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: Collect the FTIR spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Visualizations
Logical Relationship of Functional Groups and Expected FTIR Peaks
The following diagram illustrates the correlation between the functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.
Caption: Figure 1: Functional Groups and Corresponding FTIR Regions
Experimental Workflow for FTIR Analysis (KBr Pellet Method)
This diagram outlines the sequential steps involved in performing an FTIR analysis of a solid sample using the KBr pellet technique.
Caption: Figure 2: KBr Pellet Method Workflow
Conclusion
FTIR spectroscopy is an indispensable technique for the structural elucidation and quality control of this compound. By understanding the expected vibrational frequencies of its constituent functional groups and employing standardized experimental protocols, researchers can reliably identify and characterize this important chemical intermediate. The methods and data presented in this guide provide a solid foundation for the effective application of FTIR analysis in a research and development setting.
References
- 1. Cas 1017778-60-7,4,5-Difluoro-m-toluic acid, 5-Carboxy-2,3-difluorotoluene | lookchem [lookchem.com]
- 2. This compound [stenutz.eu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzoic acid [webbook.nist.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sampling Techniques for FTIR Spectroscopy - JASCO [jascoinc.com]
- 9. scribd.com [scribd.com]
- 10. eng.uc.edu [eng.uc.edu]
Mass Spectrometry of 4,5-Difluoro-2-methylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 4,5-Difluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of key processes to aid in the comprehensive understanding of its mass spectrometric behavior.
Predicted Mass Spectral Data
While specific experimental mass spectral data for this compound is not widely available in public databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-established fragmentation of benzoic acid and its derivatives.[1][2][3] The molecular weight of this compound is 172.13 g/mol .[4] The predicted major ions are summarized in the table below.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 172 | [C₈H₆F₂O₂]⁺• | - | Molecular ion (M⁺•). |
| 155 | [C₈H₅F₂O]⁺ | •OH | Loss of a hydroxyl radical, a common fragmentation for carboxylic acids.[2][3] |
| 127 | [C₇H₅F₂]⁺ | •COOH | Loss of the carboxyl group, a characteristic fragmentation of benzoic acids.[3] |
| 127 | [C₈H₅F₂O]⁺ - CO | CO | Decarbonylation of the [M-OH]⁺ ion. |
| 99 | [C₆H₃F₂]⁺ | •CHO | Potential fragmentation of the aromatic ring. |
Note: The relative abundances of these ions would need to be determined experimentally. The base peak is likely to be one of the more stable acylium or aromatic cations.
Experimental Protocols for Mass Spectrometric Analysis
The analysis of this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, required sensitivity, and whether derivatization is desirable.
LC-MS Method for the Analysis of this compound
This protocol is a representative method for the analysis of small organic acids using LC-MS.[5][6]
2.1.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Extraction (from a biological matrix): For samples in a complex matrix (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step may be necessary. A common method is to add three volumes of ice-cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.
2.1.2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining the analyte.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2.1.3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Scan Mode: Full scan mode to identify the molecular ion and its fragments. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification for higher sensitivity and specificity.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
GC-MS Method with Derivatization
For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of carboxylic acids.[7]
2.2.1. Derivatization
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the sample at 70 °C for 30 minutes to ensure complete derivatization.
2.2.2. Gas Chromatography Conditions
-
Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
2.2.3. Mass Spectrometry Conditions
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Visualizing the Mass Spectrometry Process
The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway.
Caption: Experimental workflow for mass spectrometry.
Caption: Predicted fragmentation of this compound.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [stenutz.eu]
- 5. lumtech.com.cn [lumtech.com.cn]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Safety and Handling of 4,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,5-Difluoro-2-methylbenzoic acid (CAS No. 183237-86-7), a fluorinated aromatic carboxylic acid utilized in laboratory chemicals, substance manufacturing, and scientific research and development.[1] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a solid substance with the molecular formula C8H6F2O2.[1][2] While detailed physical property data is limited, the following information has been compiled from available safety data sheets.
| Property | Data |
| CAS Number | 183237-86-7 |
| Molecular Formula | C8H6F2O2 |
| Molecular Weight | 172.13 g/mol [2] |
| Synonyms | 2-Carboxy-4,5-difluorotoluene; 4,5-Difluoro-o-toluic acid[1] |
| Appearance | White to light yellow powder or crystal |
| Purity | >97.0% (GC) |
| Melting Point | 167.0 to 171.0 °C |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1][4] |
GHS Label Elements:
First-Aid Measures
Immediate and appropriate first-aid measures are crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms persist or if you feel unwell, seek medical advice/attention.[3][4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical advice/attention if you feel unwell. |
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures, along with the use of appropriate personal protective equipment, are essential to minimize exposure risk.
| Aspect | Protocol |
| Handling | Avoid breathing dust or mist.[1] Wash skin thoroughly after handling.[1][3] Use only outdoors or in a well-ventilated area.[1] Avoid contact with skin, eyes, and clothing.[3] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][3] Skin Protection: Wear protective gloves.[1][3] Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
Accidental Release and Fire-Fighting Measures
| Situation | Protocol |
| Accidental Release | For non-emergency personnel, evacuate the danger area, avoid inhalation of dust, and ensure adequate ventilation. For emergency responders, wear appropriate personal protective equipment. Prevent the product from entering drains.[3] For containment and cleanup, pick up and arrange disposal without creating dust. Collect the material in suitable, closed containers for disposal.[3][5] |
| Fire-Fighting | Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment. No limitations on extinguishing agents are given for this substance/mixture. Specific Hazards: Combustible. Forms explosive mixtures with air on intense heating.[6] Hazardous combustion products may include carbon oxides. Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus. |
Toxicological Information
| Toxicity Type | Data |
| Acute Toxicity | No information available.[3] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6] |
| Mutagenic Effects | No information available.[4] |
| Reproductive Effects | No information available.[4] |
Experimental Protocols
Protocol for Safe Handling and Use in a Laboratory Setting
This protocol outlines the standard operating procedure for the safe handling of this compound in a research laboratory.
1. Pre-Experiment Preparation: 1.1. Ensure a Safety Data Sheet (SDS) for this compound is readily accessible. 1.2. Verify that the designated work area (e.g., a chemical fume hood) is clean, uncluttered, and the ventilation is functioning correctly. 1.3. Assemble all necessary materials and equipment, including the chemical container, weighing paper, spatulas, and reaction vessels. 1.4. Don all required Personal Protective Equipment (PPE): a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
2. Weighing and Dispensing: 2.1. Perform all manipulations that may generate dust, such as weighing, within a certified chemical fume hood to minimize inhalation exposure. 2.2. Place a clean piece of weighing paper on the analytical balance and tare. 2.3. Carefully open the container of this compound. 2.4. Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper. Avoid creating airborne dust. 2.5. Once the desired weight is obtained, securely close the chemical container. 2.6. Carefully transfer the weighed solid to the reaction vessel.
3. During the Experiment: 3.1. Conduct all subsequent experimental steps within the chemical fume hood. 3.2. Keep the container of this compound closed when not in use. 3.3. Avoid direct contact with the substance. If skin or eye contact occurs, immediately follow the first-aid procedures outlined in Section 3. 3.4. Continuously monitor the experiment for any unexpected changes.
4. Post-Experiment and Waste Disposal: 4.1. Upon completion of the experiment, decontaminate all equipment that came into contact with the chemical using an appropriate solvent. 4.2. Dispose of any residual this compound and contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container. All waste disposal must be in accordance with local and national regulations. 4.3. Clean the work area thoroughly. 4.4. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
Visualizations
References
4,5-Difluoro-2-methylbenzoic Acid: A Technical Guide to its Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Difluoro-2-methylbenzoic acid (CAS No: 183237-86-7) has emerged as a pivotal structural motif in modern medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzoic acid core, imparts advantageous physicochemical properties to molecules, including enhanced metabolic stability and target binding affinity. This technical guide provides a comprehensive overview of the discovery and history of this valuable building block, a detailed plausible synthesis protocol, its key physicochemical properties, and its application in the development of therapeutics, particularly kinase inhibitors. The role of this compound as a precursor to molecules targeting critical signaling pathways such as the p38 MAPK, CK2, and the CFTR protein is also discussed and visualized.
Discovery and History
While a singular "discovery" paper for this compound is not readily identifiable in publicly available literature, its prominence has grown with the increasing appreciation for the role of fluorine in drug design. The strategic incorporation of fluorine atoms into drug candidates can significantly modulate their electronic properties, lipophilicity, and metabolic fate. The presence of both difluoro and methyl substitutions on the benzoic acid scaffold makes it a particularly attractive starting material for creating complex molecules with desirable pharmacokinetic and pharmacodynamic profiles. Its utility is evident in its application as a key intermediate in the synthesis of a variety of biologically active compounds, including inhibitors of protein kinases.[1]
Physicochemical and Spectroscopic Data
The structural features of this compound give rise to a unique set of physical and chemical properties that are instrumental in its synthetic applications.
| Property | Value | Reference |
| CAS Number | 183237-86-7 | [2][3] |
| Molecular Formula | C₈H₆F₂O₂ | [2][3][4] |
| Molecular Weight | 172.13 g/mol | [2][3][4] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 119-121 °C | |
| Boiling Point | 269 °C (Predicted) | |
| Density | 1.359 g/cm³ (Predicted) | |
| pKa | 3.47 ± 0.25 (Predicted) | |
| InChI Key | LDMHYYGJZWDBQL-UHFFFAOYSA-N | [2][3][4] |
| SMILES | Cc1cc(F)c(F)cc1C(O)=O | [2][3] |
Spectroscopic Data (Predicted/Typical):
While specific experimental spectra are not widely published, typical spectroscopic data for a compound with this structure would include:
-
¹H NMR: Peaks corresponding to the aromatic protons and the methyl group protons. The fluorine atoms would cause characteristic splitting patterns.
-
¹³C NMR: Resonances for the carboxylic acid carbon, the aromatic carbons (with C-F couplings), and the methyl carbon.
-
¹⁹F NMR: Signals corresponding to the two fluorine atoms, showing coupling to each other and to the aromatic protons.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F bonds.
Experimental Protocols: Synthesis of this compound
A definitive, publicly available experimental protocol for the synthesis of this compound is not detailed in the searched literature. However, a plausible and robust synthetic route can be adapted from established methods for analogous fluorinated benzoic acids, such as the one described for 4-fluoro-2-methylbenzoic acid.[5] The following protocol is a representative example based on such methodologies.
Reaction Scheme:
References
- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound [stenutz.eu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a proposed synthetic pathway for 4,5-Difluoro-2-methylbenzoic acid, a valuable building block in pharmaceutical and agrochemical research. Due to the absence of a direct, single-step synthesis from m-fluorotoluene in publicly available literature, a multi-step approach is outlined. This pathway is constructed from established chemical transformations and serves as a practical guide for researchers. Additionally, a more direct, albeit hypothetical, route from an alternative starting material is presented for consideration.
Introduction
This compound is an important intermediate in the synthesis of various bioactive molecules. The presence of two fluorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced metabolic stability and binding affinity. The following protocols describe a plausible, though challenging, synthetic route starting from m-fluorotoluene.
Proposed Synthetic Pathway from m-Fluorotoluene
The synthesis of this compound from m-fluorotoluene is a multi-step process that involves the regioselective introduction of a second fluorine atom and a carboxylic acid group. The proposed pathway involves nitration, reduction, a Sandmeyer-type reaction for fluorination, and finally, carboxylation.
Caption: Proposed multi-step synthesis of this compound from m-fluorotoluene.
Experimental Protocols
Step 1: Nitration of m-Fluorotoluene
This step introduces a nitro group onto the m-fluorotoluene ring. The directing effects of the fluoro (ortho, para) and methyl (ortho, para) groups will lead to a mixture of isomers, primarily 2-fluoro-4-nitrotoluene and 2-fluoro-6-nitrotoluene, which will require separation.
-
Materials: m-Fluorotoluene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to m-fluorotoluene with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the m-fluorotoluene solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting isomeric mixture by column chromatography to isolate the desired 2-fluoro-4-nitrotoluene.
-
Step 2: Reduction of 2-Fluoro-4-nitrotoluene to 3-Fluoro-4-aminotoluene
The nitro group of the purified 2-fluoro-4-nitrotoluene is reduced to an amino group.
-
Materials: 2-Fluoro-4-nitrotoluene, iron powder (Fe), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide solution.
-
Procedure:
-
Suspend 2-fluoro-4-nitrotoluene and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Neutralize the aqueous solution with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-fluoro-4-aminotoluene.
-
Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction) of 3-Fluoro-4-aminotoluene
This step converts the amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to introduce the second fluorine atom, yielding 3,4-difluorotoluene.[1][2][3][4][5]
-
Materials: 3-Fluoro-4-aminotoluene, tetrafluoroboric acid (HBF₄), sodium nitrite (NaNO₂), diethyl ether.
-
Procedure:
-
Dissolve 3-fluoro-4-aminotoluene in a solution of tetrafluoroboric acid and water at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium tetrafluoroborate salt, which may precipitate.
-
Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.
-
Gently heat the dry diazonium salt until nitrogen evolution ceases.
-
Distill the resulting crude 3,4-difluorotoluene to obtain the purified product.
-
Step 4: Carboxylation of 3,4-Difluorotoluene
This final step introduces the carboxylic acid group. This is a challenging step due to the directing effects of the substituents. A directed ortho-lithiation followed by quenching with carbon dioxide is a plausible, though potentially low-yielding, method.
-
Materials: 3,4-Difluorotoluene, n-butyllithium (n-BuLi) in hexanes, dry tetrahydrofuran (THF), dry ice (solid CO₂), hydrochloric acid.
-
Procedure:
-
Dissolve 3,4-difluorotoluene in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Quench the reaction by pouring the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature, then acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Quantitative Data Summary
The following table provides estimated yields for each step based on typical literature values for similar transformations. Actual yields may vary depending on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1 | Nitration | m-Fluorotoluene | 2-Fluoro-4-nitrotoluene | 40-50 (after separation) |
| 2 | Reduction | 2-Fluoro-4-nitrotoluene | 3-Fluoro-4-aminotoluene | 85-95 |
| 3 | Diazotization & Fluorination | 3-Fluoro-4-aminotoluene | 3,4-Difluorotoluene | 50-70 |
| 4 | Carboxylation | 3,4-Difluorotoluene | This compound | 20-40 |
Alternative, More Direct Synthetic Approach
A more practical synthesis of this compound would likely start from a precursor that already contains the difluoro substitution pattern, such as 3,4-difluorotoluene, which is commercially available.[6][7] The key challenge remains the regioselective introduction of the carboxyl group at the 2-position.
An alternative retrosynthetic analysis suggests that starting with a molecule where the carboxyl group or a precursor is already in place would be more efficient. For instance, synthesis from 3,4-difluorobenzoic acid via ortho-metalation and methylation could be a possibility, though regioselectivity would still be a concern.
Conclusion
The synthesis of this compound from m-fluorotoluene is a complex, multi-step process that requires careful control of reaction conditions and purification of intermediates. The outlined protocols are based on well-established organic reactions and provide a framework for researchers to develop a viable synthetic route. For larger-scale preparations, optimization of each step and exploration of alternative starting materials are recommended.
References
Application Notes and Protocols: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4,5-Difluoro-2-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic route described herein is based on the directed ortho-lithiation of 1,2-difluoro-4-methylbenzene, followed by carboxylation. This method offers a regioselective and efficient pathway to the target compound. Included are a step-by-step experimental procedure, a summary of reagents and typical yields, and a visual representation of the experimental workflow.
Introduction
This compound is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of two fluorine atoms and a carboxylic acid moiety on the benzene ring imparts unique electronic properties and potential for diverse chemical modifications. The presented protocol details a reliable method for its preparation via a directed ortho-lithiation strategy, which is a powerful tool for the functionalization of aromatic rings.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step one-pot reaction. The process begins with the deprotonation of 1,2-difluoro-4-methylbenzene at the position ortho to one of the fluorine atoms using a strong organolithium base. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidic workup, yields the desired product.
Experimental Protocol
Materials and Reagents:
-
1,2-Difluoro-4-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
Step 1: Directed ortho-Lithiation
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a septum, a low-temperature thermometer, and a nitrogen or argon inlet.
-
Under an inert atmosphere, add 1,2-difluoro-4-methylbenzene (1.0 eq) to the flask, followed by anhydrous tetrahydrofuran (THF).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
Step 2: Carboxylation and Work-up
-
While the lithiation reaction is stirring, crush a sufficient amount of dry ice into a fine powder.
-
Quickly add an excess of the crushed dry ice to the reaction mixture at -78 °C. A vigorous reaction may be observed.
-
Allow the reaction mixture to slowly warm to room temperature, which allows for the sublimation of the excess dry ice.
-
Once at room temperature, quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 3: Purification
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum to a constant weight.
Data Presentation
| Parameter | Value |
| Starting Material | 1,2-Difluoro-4-methylbenzene |
| Key Reagents | n-Butyllithium, Dry Ice |
| Reaction Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temp. |
| Typical Yield | 65-85% |
| Purity (after recryst.) | >98% |
| Melting Point | 119-121 °C |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The dry ice/acetone bath is extremely cold; avoid direct skin contact.
Application Notes and Protocols for the Purification of 4,5-Difluoro-2-methylbenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the purification of 4,5-Difluoro-2-methylbenzoic acid via recrystallization. The protocols outlined are designed to enhance the purity of the compound, a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The purity of this starting material is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1][2] This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Data Summary
The following table summarizes the hypothetical results of a recrystallization screening for this compound, demonstrating the impact of different solvent systems on purity and yield.
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Ethanol/Water (3:1) | 97.5 | 99.8 | 85 | Well-formed, needle-like crystals. |
| Acetone | 97.5 | 99.5 | 78 | Small, granular crystals; rapid crystallization. |
| Toluene | 97.5 | 99.2 | 72 | Flaky crystals; some oiling out observed initially. |
| Heptane | 97.5 | - | - | Insoluble even at elevated temperatures. |
| Water | 97.5 | - | - | Very low solubility at boiling point. |
Experimental Protocols
Solvent Screening Protocol
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
A selection of solvents: Ethanol, Methanol, Acetone, Toluene, Heptane, Water, and mixtures thereof.
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, observing the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes containing the undissolved solid and continue to add the respective solvent dropwise until the solid just dissolves.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals.
-
Based on these observations, select the most suitable solvent or solvent mixture for the bulk recrystallization. An ethanol/water mixture is often a good starting point for substituted benzoic acids.
Bulk Recrystallization Protocol (Using Ethanol/Water)
Objective: To purify a larger quantity of this compound using the selected solvent system.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely. This should be done while gently heating the flask.
-
Once the solid is fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[3]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.
-
Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or melting point analysis. A pure sample will have a sharp and higher melting point compared to the impure starting material.[4]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical flow of the purification of this compound.
References
Application Notes and Protocols for 4,5-Difluoro-2-methylbenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 4,5-Difluoro-2-methylbenzoic Acid in Agrochemical Discovery
This compound is a fluorinated aromatic carboxylic acid that holds significant promise as a key building block in the synthesis of novel agrochemicals. While not an active pesticide itself, its unique substitution pattern offers a scaffold for the development of new herbicides, fungicides, and insecticides with potentially enhanced properties.
The incorporation of fluorine into active ingredients is a well-established strategy in modern crop protection design to enhance efficacy, metabolic stability, and target binding.[1][2][3][4] The difluoro-substitution on the phenyl ring of this compound can significantly alter the electronic properties, lipophilicity, and conformational preferences of derivative molecules. These modifications can lead to improved uptake by plants or pests, stronger inhibition of target enzymes, and reduced degradation by environmental or metabolic processes.[1][4]
These application notes provide a theoretical framework and practical protocols for leveraging this compound as a precursor in the discovery and development of next-generation agrochemicals.
Potential Applications in Agrochemical Synthesis
Development of Novel Fungicides
Derivatives of benzoic acid have shown promise as antifungal agents.[5] By converting this compound into amides or esters, it is possible to generate novel candidates for fungicides. The difluoro-moiety can enhance the fungistatic or fungicidal activity of the resulting compounds.
-
Proposed Action: Synthesis of N-substituted amides or esters to mimic known fungicidal scaffolds. The fluorine atoms can improve the binding affinity to fungal target proteins.
Synthesis of Advanced Herbicides
Benzoic acid derivatives are a known class of herbicides.[6][7] The unique substitution pattern of this compound can be exploited to create new herbicides with potentially novel modes of action or improved selectivity.
-
Proposed Action: Functionalization of the carboxylic acid group to produce compounds that can interfere with plant growth pathways. The fluorine atoms may enhance the phloem mobility of the herbicide within the plant.
Creation of New Insecticidal Compounds
The structural features of this compound can be incorporated into molecules designed to target the nervous system or other vital functions of insects.
-
Proposed Action: Use as a scaffold to synthesize compounds that act as insect growth regulators or neurotoxins. The lipophilicity conferred by the fluorine atoms could improve penetration of the insect cuticle.
Experimental Protocols
The following protocols are representative examples of how this compound can be chemically modified to produce potential agrochemical candidates.
Protocol 1: Synthesis of a Hypothetical Fungicidal Amide
This protocol describes the synthesis of N-(4-chlorophenyl)-4,5-difluoro-2-methylbenzamide, a hypothetical fungicide candidate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4-chloroaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of dry DCM.
-
Add 1.5 equivalents of thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2 hours.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acyl chloride is used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in 20 mL of dry DCM.
-
In a separate flask, dissolve 1.1 equivalents of 4-chloroaniline and 1.2 equivalents of triethylamine in 10 mL of dry DCM.
-
Add the 4-chloroaniline solution dropwise to the acyl chloride solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: Synthesis of a Hypothetical Herbicidal Ester
This protocol outlines the synthesis of methyl 4,5-difluoro-2-methylbenzoate, a potential precursor for more complex herbicides.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 25 mL of methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in 30 mL of ethyl acetate and wash with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting methyl ester can be used in subsequent reactions or purified further by distillation or chromatography if necessary.
-
Data Presentation: Efficacy of Structurally Related Fluorinated Agrochemicals
Direct efficacy data for derivatives of this compound is not available in the public domain. However, the following table summarizes the biological activity of other fluorinated agrochemicals, illustrating the potential for high efficacy in this class of compounds.
| Compound Class | Example Compound | Agrochemical Type | Target Organism | Reported Efficacy (EC₅₀/LC₅₀/IC₅₀) |
| Phenylpyridine | A novel α-trifluoroanisole derivative | Herbicide | Abutilon theophrasti | >80% inhibition at 37.5 g a.i./hm² |
| Pyrimidine | A novel pyrimidine derivative | Herbicide | Amaranthus retroflexus | 100% inhibition at 150 g a.i./hm² |
| Benzoic Acid Derivative | Dicamba | Herbicide | Broadleaf weeds | - |
| Triazolopyrimidine | Flumetsulam | Herbicide | Broadleaf weeds | - |
This table is for illustrative purposes to show the potential of fluorinated compounds in agrochemical applications.
Visualizations
Synthetic Pathway for a Hypothetical Fungicidal Amide
Caption: Proposed synthesis of a fungicidal amide from this compound.
General Workflow for Agrochemical Discovery
Caption: A general workflow for the discovery of new agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NZ736818A - Benzoic acid herbicide composition - Google Patents [patents.google.com]
- 7. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling Reactions Involving 4,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methylbenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzoic acid core, imparts desirable physicochemical properties to molecules, such as enhanced metabolic stability and improved binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for various coupling reactions involving this compound, including amide bond formation, Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of complex organic molecules, including potent therapeutic agents like Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.
Amide Coupling Reactions
Amide bond formation is a crucial transformation in the synthesis of a vast array of pharmaceuticals. This compound can be readily coupled with a variety of primary and secondary amines using standard peptide coupling reagents. The resulting amides are key intermediates in the development of novel therapeutics.
HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that facilitates rapid amide bond formation with minimal side reactions.[2][3]
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Activation and Coupling: Add HATU (1.1 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Quantitative Data for HATU-Mediated Amide Coupling:
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Substituted Aniline | HATU | DIPEA | DMF | 2 | RT | >90 (representative) |
| This compound | Benzylamine | HATU | DIPEA | DMF | 1.5 | RT | >92 (representative) |
| This compound | Morpholine | HATU | DIPEA | DMF | 1 | RT | >95 (representative) |
EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[4][5][6][7]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous Dichloromethane (DCM) or DMF, add HOBt (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for EDC/HOBt-Mediated Amide Coupling:
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Substituted Aniline | EDC/HOBt | DIPEA | DMF | 16 | RT | 85-95 (representative) |
| This compound | Aliphatic Amine | EDC/HOBt | NMM | DCM | 12 | RT | 88-96 (representative) |
| This compound | Heterocyclic Amine | EDC/HOBt | TEA | DMF | 18 | RT | 82-93 (representative) |
Experimental Workflow for Amide Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. cff.org [cff.org]
Application Notes and Protocols for the Grignard Synthesis of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. One of its most valuable applications is the synthesis of carboxylic acids, particularly substituted benzoic acids, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. This application note provides a detailed protocol for the synthesis of substituted benzoic acids via the carboxylation of Grignard reagents, complete with quantitative data for various substrates and visualizations to aid in understanding the reaction pathway and experimental workflow.
The reaction involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide. Subsequent acidification yields the desired carboxylic acid. This method is broadly applicable to a wide range of substituted aryl halides, offering a straightforward route to diverse benzoic acid derivatives.[1][2]
Reaction Mechanism
The synthesis of a substituted benzoic acid via the Grignard reaction proceeds through a two-step mechanism:
-
Formation of the Grignard Reagent: An aryl halide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the corresponding arylmagnesium halide (Grignard reagent).
-
Carboxylation and Acidification: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (usually in the form of dry ice) to form a magnesium carboxylate salt. This intermediate is then protonated in an acidic workup to yield the final carboxylic acid.[2]
A diagram illustrating the general reaction pathway is provided below.
Caption: General reaction pathway for the synthesis of substituted benzoic acids.
Quantitative Data Summary
The Grignard reaction is a highly effective method for the synthesis of a variety of substituted benzoic acids. The table below summarizes the yields for the synthesis of several representative compounds.
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| p-Bromotoluene | p-Toluic Acid | THF, Reflux; then CO₂ (dry ice) | 55.3 | [3] |
| 1-Bromonaphthalene | 1-Naphthoic Acid | Ether/Benzene, Reflux; then CO₂ (gas) at -7°C to -2°C | 68-70 | [4][5] |
| 4-Bromoanisole | 4-Methoxybenzoic Acid | THF, Reflux; then CO₂ (dry ice) | Not specified | [6] |
| 2-Bromomesitylene | 2,4,6-Trimethylbenzoic Acid | Not specified | Not specified | [7] |
Note: While protocols for 4-methoxybenzoic acid and 2,4,6-trimethylbenzoic acid exist, specific yield data from Grignard synthesis in the reviewed literature was not available.
Experimental Protocols
Detailed methodologies for the synthesis of two representative substituted benzoic acids are provided below. Safety Precaution: Grignard reagents are highly reactive and sensitive to moisture and air. All reactions must be conducted under anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable.
Synthesis of p-Toluic Acid from p-Bromotoluene
This protocol is adapted from a representative undergraduate organic chemistry experiment.[3]
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous calcium chloride
-
Ethanol and Water (for recrystallization)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Protect the apparatus from atmospheric moisture using calcium chloride guard tubes.
-
Place magnesium turnings in the flask.
-
Add a solution of p-bromotoluene in anhydrous THF to the dropping funnel.
-
Add a small amount of the p-bromotoluene solution to the magnesium to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly and carefully pour the prepared Grignard reagent solution over the dry ice with gentle stirring.
-
Continue stirring until all the dry ice has sublimed.
-
-
Workup and Purification:
-
To the resulting solid, add a mixture of ice and concentrated hydrochloric acid to protonate the carboxylate salt.
-
Extract the crude p-toluic acid into an organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with water.
-
Extract the p-toluic acid from the organic layer into an aqueous sodium hydroxide solution.
-
Separate the aqueous layer and acidify it with concentrated HCl to precipitate the p-toluic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure p-toluic acid.[3]
-
Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene
This protocol is a well-established method for the synthesis of 1-naphthoic acid.[4][5]
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry benzene
-
Carbon dioxide gas
-
Crushed ice
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Toluene (for recrystallization)
Procedure:
-
Grignard Reagent Formation:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.
-
Cover the magnesium with anhydrous ether and add a small amount of 1-bromonaphthalene to initiate the reaction. Gentle warming may be required.
-
Once the reaction begins, add a solution of 1-bromonaphthalene in anhydrous ether at a rate that maintains a controlled reflux.
-
After the addition is complete, continue stirring and refluxing for 30 minutes.
-
Add dry benzene to dissolve the precipitated Grignard reagent.[4]
-
-
Carboxylation:
-
Cool the reaction mixture to -7°C using an ice-salt bath.
-
Introduce a stream of dry carbon dioxide gas above the surface of the stirred reaction mixture, ensuring the temperature does not exceed -2°C.[4]
-
-
Workup and Purification:
-
Pour the reaction mixture into a flask containing crushed ice and concentrated sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with water, and then extract the 1-naphthoic acid with a sodium carbonate solution.
-
Acidify the sodium carbonate solution with sulfuric acid to precipitate the crude 1-naphthoic acid.
-
Collect the crude acid by filtration, wash with water, and dry.
-
Recrystallize the crude product from toluene to obtain pure 1-naphthoic acid.[4]
-
Experimental Workflow
The following diagram outlines the general experimental workflow for the Grignard synthesis of substituted benzoic acids.
Caption: A generalized experimental workflow for the synthesis of substituted benzoic acids.
Conclusion
The Grignard reaction remains a highly relevant and practical method for the synthesis of substituted benzoic acids in both academic and industrial settings. Its broad substrate scope and generally good yields make it an attractive choice for accessing a wide variety of these important compounds. Careful attention to anhydrous and inert reaction conditions is paramount for the successful execution of this protocol. The provided data and methodologies serve as a valuable resource for researchers and professionals engaged in the synthesis of novel organic molecules.
References
- 1. scribd.com [scribd.com]
- 2. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 3. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Solved Draw a curly arrow mechanism for the full reaction, | Chegg.com [chegg.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of 4,5-Difluoro-2-methylbenzoic Acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methylbenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzoic acid core, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved binding affinity, and increased lipophilicity. This document provides a detailed protocol for the synthesis of this compound, commencing with the Friedel-Crafts acylation of 3,4-difluorotoluene, followed by a haloform oxidation.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of 3,4-difluorotoluene to yield the intermediate, 4,5-difluoro-2-methylacetophenone. The subsequent step is the oxidation of this intermediate to the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 3,4-Difluorotoluene
This procedure details the synthesis of 4,5-difluoro-2-methylacetophenone from 3,4-difluorotoluene using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorotoluene | 128.12 | 12.8 g | 0.10 |
| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 |
| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 5% Hydrochloric Acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (50 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (8.6 g, 0.11 mol) to the stirred suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of 3,4-difluorotoluene (12.8 g, 0.10 mol) in dichloromethane (50 mL).
-
Add the 3,4-difluorotoluene solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and 5% hydrochloric acid (100 mL) with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4,5-difluoro-2-methylacetophenone.
Expected Yield and Purity:
| Product | Appearance | Yield | Purity (GC) |
| 4,5-Difluoro-2-methylacetophenone | Colorless to pale yellow liquid | 75-85% | >98% |
Step 2: Oxidation of 4,5-Difluoro-2-methylacetophenone
This protocol describes the oxidation of the intermediate acetophenone to this compound via the haloform reaction using sodium hypobromite.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5-Difluoro-2-methylacetophenone | 170.16 | 17.0 g | 0.10 |
| Sodium Hydroxide | 40.00 | 16.0 g | 0.40 |
| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 |
| Dioxane | - | 100 mL | - |
| Sodium Sulfite | - | q.s. | - |
| Concentrated Hydrochloric Acid | - | q.s. | - |
| Diethyl Ether | - | 150 mL | - |
Procedure:
-
In a 500 mL flask, prepare a solution of sodium hydroxide (16.0 g, 0.40 mol) in water (100 mL) and cool it to 0-5 °C in an ice bath.
-
Slowly add bromine (17.6 g, 0.11 mol) to the cold sodium hydroxide solution with vigorous stirring to prepare the sodium hypobromite solution. Maintain the temperature below 10 °C.
-
In a separate flask, dissolve 4,5-difluoro-2-methylacetophenone (17.0 g, 0.10 mol) in dioxane (100 mL).
-
Add the acetophenone solution dropwise to the freshly prepared sodium hypobromite solution over 30-45 minutes, maintaining the temperature between 10-20 °C.
-
After the addition, warm the reaction mixture to room temperature and stir for an additional 1-2 hours.
-
Quench the excess hypobromite by adding a saturated solution of sodium sulfite until the yellow color disappears.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield and Purity:
| Product | Appearance | Yield | Purity (HPLC) |
| This compound | White to off-white solid | 80-90% | >99% |
Reaction Mechanisms
Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) activates the acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 3,4-difluorotoluene.
Caption: Mechanism of Friedel-Crafts Acylation.
Haloform Reaction
The haloform reaction involves the exhaustive halogenation of the methyl group of the acetophenone in the presence of a base, followed by the cleavage of the resulting trihalomethyl group.
Application Notes and Protocols for Solid-Phase Synthesis Using Fluorinated Benzoic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis (SPS) of small molecules and peptide derivatives utilizing fluorinated benzoic acid building blocks. The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Solid-phase synthesis offers a streamlined approach for the rapid assembly of compound libraries, facilitating drug discovery and development.[3][4]
Introduction to Fluorinated Benzoic Acids in Solid-Phase Synthesis
Fluorinated benzoic acids serve as versatile building blocks in solid-phase synthesis. They can be employed as core scaffolds, linkers for attachment to the solid support, or as reagents for the derivatization of resin-bound molecules. The strong electron-withdrawing nature of fluorine can influence the reactivity of the carboxylic acid group and the aromatic ring, which can be leveraged for various chemical transformations.[1]
One common application involves the use of fluorinated benzoic acids as starting points for the synthesis of heterocyclic compounds and other complex molecular architectures. For instance, 4-fluoro-3-nitrobenzoic acid can be loaded onto a solid support and subsequently elaborated into diverse phenyl-piperazine-triazine derivatives.[5]
Experimental Protocols
General Solid-Phase Synthesis Workflow
The solid-phase synthesis of small molecules using fluorinated benzoic acid building blocks typically follows a series of iterative steps involving coupling, washing, deprotection, and cleavage from the solid support.
References
Application Notes and Protocols: The Role of Fluorine Atoms in the Bioactivity of 4,5-Difluoro-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 4,5-Difluoro-2-methylbenzoic acid as a scaffold in the design of bioactive molecules, with a particular focus on its role in developing kinase inhibitors. This document includes detailed experimental protocols for the synthesis of its amide derivatives and their subsequent biological evaluation.
Introduction: The Significance of Fluorine in Drug Discovery
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The unique electronic properties and small atomic radius of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, the presence of fluorine can alter the electron distribution within a molecule, thereby influencing its interactions with enzymes or receptors.[1]
This compound is a valuable building block in drug discovery, particularly for the development of small-molecule kinase inhibitors. The fluorine atoms at the 4 and 5 positions, combined with the methyl group at the 2 position, create a unique electronic and steric profile that can be exploited to achieve high potency and selectivity. These substitutions can enhance metabolic stability, leading to a longer duration of action, and improve binding affinity to target proteins.
Application: Development of EGFR Kinase Inhibitors
A notable application of this compound is in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. EGFR is a key target in cancer therapy, and its inhibition can lead to apoptosis and cell cycle arrest in cancer cells. The 4,5-difluoro-2-methylbenzoyl moiety can be incorporated into various molecular scaffolds to generate compounds with significant anti-proliferative activity.
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory activity of a representative this compound derivative, compound 4c (2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide), against EGFR and several cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) |
| 4c | EGFRwt | >50 |
| A549 (Lung Carcinoma) | 0.56 | |
| PC-3 (Prostate Carcinoma) | 2.46 | |
| HepG2 (Hepatocellular Carcinoma) | 2.21 | |
| Gefitinib (Control) | A549 (Lung Carcinoma) | 1.23 |
| PC-3 (Prostate Carcinoma) | >50 | |
| HepG2 (Hepatocellular Carcinoma) | 10.21 |
Data extracted from Wang et al., Bioorganic & Medicinal Chemistry Letters, 2021.
Experimental Protocols
Protocol 1: Synthesis of N-aryl-4,5-difluoro-2-methylbenzamide Derivatives
This protocol describes a general method for the amide coupling of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the desired substituted aniline (1.0-1.2 equivalents) in anhydrous DCM or DMF, add HOBt (1.2-1.5 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4,5-difluoro-2-methylbenzamide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in the kinase assay buffer.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of the luminescence-based ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-3, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualizations
Caption: Workflow for the synthesis of N-aryl-4,5-difluoro-2-methylbenzamide derivatives.
Caption: Mechanism of action of this compound derivatives as EGFR inhibitors.
Caption: General workflow for the biological evaluation of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Difluoro-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-Difluoro-2-methylbenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The primary synthesis routes for this compound are:
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Organometallic Carboxylation: This involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium species, with carbon dioxide (dry ice). The starting material is typically 1-bromo-4,5-difluoro-2-methylbenzene.
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Oxidation of a Precursor: This route involves the oxidation of a precursor molecule, such as 4,5-difluoro-2-methylbenzaldehyde or 4,5-difluoro-2-methylbenzyl alcohol, to the corresponding carboxylic acid.
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Multi-step Synthesis from Fluorinated Precursors: More complex routes may start from other commercially available fluorinated compounds and involve a series of reactions such as nitration, reduction, diazotization, and hydrolysis to introduce the desired functional groups.
Q2: My Grignard reaction to form the intermediate for carboxylation is not initiating. What are the possible causes and solutions?
A2: Failure of a Grignard reaction to initiate is a common issue. Key factors include:
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Presence of Water: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
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Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
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Purity of the Halide: Impurities in the 1-bromo-4,5-difluoro-2-methylbenzene can inhibit the reaction. Purify the starting material if necessary.
Q3: The yield of my carboxylation reaction is low. How can I improve it?
A3: Low yields in the carboxylation step can be attributed to several factors:
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Inefficient Grignard Formation: A low yield of the Grignard reagent will directly result in a low yield of the carboxylic acid. Refer to the troubleshooting guide for the Grignard reaction.
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Side Reactions: The Wurtz coupling of the Grignard reagent with the starting halide is a major side reaction. This can be minimized by slow addition of the halide to the magnesium turnings.
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Inefficient Carboxylation: Ensure the dry ice is freshly crushed and in large excess. The Grignard reagent should be added to the dry ice, not the other way around, to maintain a low temperature and high concentration of CO2.
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Product Loss During Workup: this compound has some solubility in both organic and aqueous layers. Minimize the number of extraction and washing steps and ensure the pH is sufficiently low during the acidification step to fully protonate the carboxylate.
Q4: I am observing the formation of a significant amount of a biphenyl byproduct. What is causing this and how can it be prevented?
A4: The formation of a biphenyl byproduct is likely due to a Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted aryl halide. To minimize this side reaction, consider the following:
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Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.
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Reaction Temperature: Maintain a gentle reflux during the Grignard formation. Excessively high temperatures can promote side reactions.
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Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for stabilizing the Grignard reagent and can sometimes reduce side reactions.
Troubleshooting Guides
Synthesis Route: Grignard Reaction and Carboxylation
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction of 1-bromo-4,5-difluoro-2-methylbenzene followed by carboxylation.
Problem 1: Grignard Reaction Fails to Initiate
-
Symptom: No heat evolution, no disappearance of the metallic magnesium, and no color change after adding a portion of the aryl halide.
-
Possible Causes & Solutions:
| Cause | Solution |
| Wet glassware, solvents, or reagents | Flame-dry all glassware under vacuum and cool under an inert gas. Use freshly distilled, anhydrous solvents. |
| Inactive magnesium surface | Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication. |
| Impure aryl halide | Purify the 1-bromo-4,5-difluoro-2-methylbenzene by distillation or chromatography. |
Problem 2: Low Yield of Carboxylic Acid
-
Symptom: The isolated yield of this compound is significantly lower than expected.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Grignard formation | Ensure the reaction goes to completion by allowing sufficient reaction time (monitor by TLC or GC). |
| Wurtz coupling side reaction | Add the aryl halide slowly to the magnesium suspension. |
| Inefficient carboxylation | Add the Grignard reagent to a large excess of freshly crushed dry ice. Ensure vigorous stirring. |
| Product loss during workup | Minimize extractions. Acidify the aqueous layer to a low pH (pH 1-2) to ensure complete precipitation of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
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1-bromo-4,5-difluoro-2-methylbenzene
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Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 6M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a crystal of iodine to the flask.
-
Heat the flask gently under vacuum and then cool under a stream of dry nitrogen.
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Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
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Dissolve 1-bromo-4,5-difluoro-2-methylbenzene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), warm the flask gently.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
-
Carboxylation:
-
In a separate large beaker, place a large excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup and Purification:
-
Slowly add 6M HCl to the reaction mixture until the aqueous layer is acidic (pH ~1-2).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution to remove unreacted acid.
-
Acidify the bicarbonate washings with 6M HCl to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Grignard-based Synthesis
| Parameter | Condition A | Condition B | Effect on Yield |
| Solvent | Diethyl Ether | THF | THF may improve the stability of the Grignard reagent and potentially increase the yield. |
| Addition Rate of Halide | Rapid | Slow (dropwise) | Slow addition minimizes Wurtz coupling, thereby increasing the yield of the desired product. |
| Activation of Mg | None | Iodine crystal | Activation is often crucial for initiating the reaction, leading to higher conversion and yield. |
| Carboxylation Method | Dry ice added to Grignard | Grignard added to dry ice | Adding the Grignard to excess dry ice ensures a low temperature and high CO2 concentration, favoring carboxylation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: 4,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying impurities in 4,5-Difluoro-2-methylbenzoic acid. The information is tailored for professionals engaged in research and development who may encounter purity challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on a likely synthetic route analogous to the synthesis of similar fluorinated benzoic acids, the most common impurities can be categorized as follows:
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Starting Materials: Residual, unreacted starting materials from the synthesis process.
-
Isomeric Byproducts: Positional isomers formed during the synthesis.
-
Intermediates: Incompletely reacted intermediate compounds.
-
Reagent Residues: Traces of reagents used in the synthesis.
A detailed list of potential impurities is provided in Table 1.
Q2: I observe an additional peak in the HPLC chromatogram of my this compound sample. What could it be?
A2: An additional peak could be one of several possibilities. The most likely is a positional isomer, such as 2,3-Difluoro-6-methylbenzoic acid. Isomers are often formed in small quantities during the synthesis and can have similar chromatographic behavior. Other possibilities include unreacted starting materials like 1,2-Difluoro-4-methylbenzene or a reaction intermediate. To identify the unknown peak, a systematic approach as outlined in the troubleshooting workflow (Figure 2) is recommended, which may involve techniques like mass spectrometry for molecular weight determination.
Q3: My ¹H and ¹⁹F NMR spectra show more signals than expected. How can I interpret this?
A3: The presence of extra signals in the NMR spectrum is a strong indication of impurities, most commonly isomeric byproducts. For this compound, you would expect two distinct fluorine signals in the ¹⁹F NMR and specific aromatic and methyl proton signals in the ¹H NMR. The presence of additional fluorine or proton signals suggests the existence of another structurally similar compound. Comparing the observed chemical shifts and coupling constants with those of known potential isomers can help in identifying the impurity.
Q4: How can I remove isomeric impurities from my this compound product?
A4: Separating isomeric impurities can be challenging due to their similar physical properties. Recrystallization is a common method for purifying the final product and may be effective in removing isomers if their concentrations are not too high.[1] The choice of solvent for recrystallization is critical and may require some experimentation. If recrystallization is not effective, preparative chromatography (either HPLC or column chromatography) may be necessary for achieving high purity.
Potential Impurity Profile
The following table summarizes the potential impurities that may be encountered in this compound, based on a likely synthetic pathway.
| Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,2-Difluoro-4-methylbenzene | Unreacted Starting Material | C₇H₆F₂ | 128.12 |
| 2,2,2-Trichloro-1-(4,5-difluoro-2-methylphenyl)ethan-1-one | Reaction Intermediate | C₉H₅Cl₃F₂O | 273.49 |
| 2,3-Difluoro-6-methylbenzoic acid | Isomeric Byproduct | C₈H₆F₂O₂ | 172.13 |
| Aluminum Chloride (residue) | Reagent | AlCl₃ | 133.34 |
| Residual Solvents (e.g., Dichloromethane) | Reaction/Workup Solvent | CH₂Cl₂ | 84.93 |
Table 1: Summary of Potential Impurities in this compound.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Unexpected Peaks | Isomeric impurity, starting material, or intermediate. | 1. Check the retention times against known standards of potential impurities if available. 2. Use HPLC-MS to determine the molecular weight of the impurity. 3. Adjust the mobile phase gradient to improve separation. |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; column overload. | 1. Adjust the pH of the mobile phase with a suitable buffer (e.g., phosphate buffer). 2. Reduce the sample concentration or injection volume. 3. Consider a column with end-capping. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; system leak; temperature fluctuation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check for leaks in the HPLC system. 3. Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method provides a general starting point for the analysis of this compound and its potential impurities.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile/water (1:1).
Protocol 2: GC-MS Analysis for Volatile Impurities
This method is suitable for detecting residual starting materials and solvents.
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
Protocol 3: NMR Spectroscopy for Structural Confirmation
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹⁹F NMR: Acquire a fluorine spectrum to observe the signals corresponding to the fluorine atoms. The presence of more than two signals may indicate isomeric impurities.
-
¹³C NMR: Acquire a carbon spectrum to confirm the carbon skeleton.
Visualizations
Figure 1: Plausible synthesis pathway for this compound and the origin of potential impurities.
Figure 2: Troubleshooting workflow for identifying an unknown peak in an HPLC chromatogram.
References
Technical Support Center: Purification of 4,5-Difluoro-2-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methylbenzoic acid. The focus is on the identification and removal of common isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers found in a this compound product?
A1: During the synthesis of substituted benzoic acids, particularly through methods like Friedel-Crafts reactions, positional isomers are the most common impurities. For this compound, you may encounter other isomers depending on the starting materials and reaction conditions. For instance, if starting from m-fluorotoluene in a related synthesis, ortho- and para-isomers with respect to the directing groups can form.[1] While the exact isomeric profile can vary, it is crucial to analyze the crude product to identify the specific impurities present.
Q2: What methods are recommended for separating these isomers?
A2: The primary methods for separating positional isomers of substituted benzoic acids are recrystallization and chromatography.
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Recrystallization: This is a cost-effective technique that exploits differences in solubility between the desired product and its isomers in a given solvent.[1]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with specialized columns (e.g., pentafluorophenyl phases) can offer high-resolution separation of fluorinated aromatic compounds.[2][3][4]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers, offering advantages such as faster run times and reduced solvent consumption. It is particularly effective for both chiral and achiral separations of structurally similar compounds.[5][6][7][8]
Q3: How can I confirm the purity of my this compound after purification?
A3: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can quantify the percentage of the desired product and detect any remaining isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify the presence of isomers by showing distinct signals for the different substitution patterns on the aromatic ring.
-
Melting Point Analysis: A sharp melting point range close to the literature value (119-121°C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers via Recrystallization
-
Symptom: The purity of the product does not significantly improve after one or more recrystallization attempts.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | The solubility difference between the isomers in the chosen solvent is insufficient. Screen a variety of solvents with different polarities. Consider using a solvent pair (two miscible solvents where the compound has high solubility in one and low in the other). |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[9] |
| Insufficient Solvent | Not using enough solvent to fully dissolve the compound at high temperature can result in a lower yield and poor purification as impurities may be trapped in the undissolved solid. |
| Excess Solvent | Using too much solvent will result in a low or no yield upon cooling. If this occurs, carefully evaporate some of the solvent and attempt to crystallize again. |
Issue 2: Co-elution of Isomers in HPLC
-
Symptom: Isomers are not resolved into distinct peaks in the HPLC chromatogram.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Stationary Phase | Standard C18 columns may not provide sufficient selectivity for positional isomers. Use a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, which offers alternative selectivity for fluorinated and aromatic compounds through π-π and dipole-dipole interactions.[2][3][10] |
| Incorrect Mobile Phase Composition | The mobile phase composition is critical for achieving separation. Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallow gradient can often improve the resolution of closely eluting peaks. |
| Inappropriate pH of Mobile Phase | For acidic compounds like benzoic acids, the pH of the mobile phase affects retention time. Adding a small amount of acid (e.g., formic acid, phosphoric acid) to the mobile phase can improve peak shape and resolution.[11] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
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Solvent Selection: Test the solubility of the impure product in various solvents (e.g., water, ethanol, isopropanol, toluene, or mixtures) to find a suitable system where the product is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[9][12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Assess the purity of the recrystallized product by HPLC and melting point analysis.
Protocol 2: HPLC Method for Isomer Separation
This is a starting point for method development.
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. An example gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
Example HPLC Gradient Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Troubleshooting logic for improving HPLC separation of isomers.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Benzoic acid, 3,5-difluoro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. westfield.ma.edu [westfield.ma.edu]
Stability of 4,5-Difluoro-2-methylbenzoic acid in acidic vs. basic conditions
Welcome to the technical support center for 4,5-Difluoro-2-methylbenzoic Acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in experimental solutions?
A1: The main stability concerns for this compound in solution are potential degradation through hydrolysis of the carboxylic acid group and potential reactions involving the fluorine substituents under strenuous acidic or basic conditions. While the carbon-fluorine bond is generally strong, extreme pH and elevated temperatures can sometimes facilitate nucleophilic substitution or other degradation pathways.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: A forced degradation study is the recommended approach to determine the stability of this compound.[1][2][3] This involves subjecting a solution of the compound to your experimental conditions (or more extreme versions) and monitoring the concentration of the parent compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
Q3: What is a stability-indicating analytical method?
A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. HPLC with UV or mass spectrometry (MS) detection is a common choice for this purpose.[4]
Q4: What are the expected degradation products of this compound under acidic or basic stress?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for fluorinated benzoic acids could involve hydroxylation or dehalogenation under certain conditions.[5] It is crucial to perform characterization of any observed degradants using techniques like LC-MS to understand the specific degradation pathway.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Basic Conditions
-
Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing a solution in a basic buffer (e.g., pH > 9).
-
Possible Cause: The carboxylate form of the molecule, predominant at basic pH, might be more susceptible to certain degradation pathways. Alternatively, the high pH could be catalyzing a reaction involving other components in the solution.
-
Troubleshooting Steps:
-
Confirm pH: Immediately re-measure the pH of your solution to ensure it is within the intended range.
-
Lower Temperature: If your experiment allows, reduce the temperature. Chemical degradation rates are typically temperature-dependent.
-
Use a Milder Base: If possible, use a weaker base or a buffer closer to neutral pH.
-
Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to rule out oxidative degradation, which can sometimes be influenced by pH.
-
Analyze for Degradants: Use LC-MS to identify the major degradation products. This information can provide clues about the degradation mechanism.
-
Issue 2: Inconsistent Stability Results Between Experiments
-
Symptom: You are observing significant variability in the measured stability of this compound in replicate experiments under the same nominal conditions.
-
Possible Cause: This could be due to variations in experimental parameters that are not being adequately controlled.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the method for preparing the solutions is highly consistent, including the order of addition of reagents and the mixing process.
-
Control Temperature: Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.
-
Monitor pH: Continuously monitor or re-verify the pH of the solution at different time points, as it may drift.
-
Evaluate Analytical Method: Assess the precision and reproducibility of your analytical method to ensure the variability is not originating from the measurement itself.
-
Check for Contaminants: Ensure all glassware and reagents are free from contaminants that could be catalyzing degradation.
-
Experimental Protocols
A forced degradation study is essential to quantitatively assess the stability of this compound.
Protocol for Forced Degradation Study
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final drug concentration of approximately 50 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C).[1]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Stress:
-
In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final drug concentration of approximately 50 µg/mL.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 30 minutes, 1, 2, and 4 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact this compound at each time point.
-
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound.
Table 1: Stability of this compound in 0.1 M HCl at 60°C
| Time Point (hours) | Concentration (µg/mL) | % Remaining |
| 0 | 50.1 | 100.0 |
| 2 | 49.5 | 98.8 |
| 4 | 48.9 | 97.6 |
| 8 | 47.8 | 95.4 |
| 12 | 46.7 | 93.2 |
| 24 | 44.3 | 88.4 |
Table 2: Stability of this compound in 0.1 M NaOH at Room Temperature
| Time Point (hours) | Concentration (µg/mL) | % Remaining |
| 0 | 49.8 | 100.0 |
| 0.5 | 45.2 | 90.8 |
| 1 | 41.5 | 83.3 |
| 2 | 35.7 | 71.7 |
| 4 | 28.9 | 58.0 |
Visualizations
The following diagrams illustrate the workflow for assessing the stability of a compound and a conceptual signaling pathway for chemical degradation.
Caption: Workflow for assessing the stability of this compound.
Caption: Conceptual diagram of potential degradation pathways.
References
Challenges in the scale-up of 4,5-Difluoro-2-methylbenzoic acid production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 4,5-Difluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: While several synthetic pathways exist, two primary routes are considered for larger-scale production:
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Friedel-Crafts Acylation followed by Haloform Reaction: This is often a preferred industrial method. It typically involves the acylation of 1,2-difluorobenzene with a suitable acetylating agent, followed by a haloform reaction to convert the methyl ketone to the carboxylic acid. This method uses readily available starting materials and avoids pyrophoric reagents.
-
Grignard Reaction or Lithiation of a Dihalogenated Toluene Derivative: This route often starts with a brominated or iodinated difluorotoluene derivative. The organometallic intermediate is then reacted with carbon dioxide to form the carboxylic acid. While effective at the lab scale, this method presents significant challenges for scale-up, including the need for stringent anhydrous conditions and low temperatures.
Q2: What are the critical challenges encountered during the scale-up of this compound synthesis?
A2: Key challenges during scale-up include:
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Isomer Formation and Separation: Depending on the starting materials and reaction conditions, the formation of positional isomers is a significant issue. Separating these isomers can be difficult and may require multiple recrystallization steps, impacting the overall yield.[1]
-
Reaction Control and Safety: Reactions involving highly reactive intermediates, such as Grignard reagents or organolithiums, require strict control over temperature and moisture.[2][3] Exothermic reactions can pose safety risks on a larger scale.
-
Impurity Profile: The presence of impurities, including starting materials, byproducts from side reactions, and residual solvents, can affect the quality of the final product. Common impurities can include regioisomers and incompletely reacted intermediates.
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Purification of the Final Product: Achieving high purity on a large scale can be challenging. Recrystallization is a common method, but solvent selection and optimization are crucial for good recovery and purity.[1][4]
Q3: How can I effectively monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction progress. It allows for the quantification of starting materials, intermediates, the desired product, and any isomeric byproducts. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessments during the reaction.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction by HPLC to confirm completion. - Check Reagent Stoichiometry: Verify the molar ratios of all reactants and catalysts. A slight excess of one reagent may be necessary to drive the reaction to completion. |
| Side Reactions | - Control Temperature: For exothermic reactions, ensure adequate cooling to prevent the formation of byproducts at higher temperatures. - Inert Atmosphere: For moisture-sensitive reactions (e.g., Grignard, lithiation), ensure a strictly inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent quenching of the reactive intermediates.[2] |
| Product Loss During Workup | - Optimize Extraction: Ensure the pH is adjusted correctly during aqueous workup to maximize the partitioning of the carboxylic acid into the organic layer. Multiple extractions with smaller volumes of solvent are often more effective. - Recrystallization Solvent: Carefully select the recrystallization solvent to maximize the recovery of the desired product while leaving impurities in the mother liquor. |
Issue 2: Isomer Contamination
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in Friedel-Crafts Acylation | - Catalyst Choice: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the isomer distribution. Experiment with different catalysts to improve selectivity. - Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the acylation. |
| Inefficient Separation | - Recrystallization Solvent System: A single solvent may not be sufficient for effective separation. Investigate mixed solvent systems for recrystallization to enhance the differential solubility of the isomers.[1] - Fractional Crystallization: If a single recrystallization is insufficient, perform multiple crystallization steps. |
| Analytical Method | - HPLC Method Development: Develop a robust HPLC method capable of baseline-separating the desired product from all potential isomers to accurately assess purity.[5][6] |
Issue 3: Product Discoloration
| Potential Cause | Troubleshooting Steps |
| Formation of Colored Impurities | - Control Reaction Temperature: Overheating during the reaction or workup can lead to the formation of colored degradation products. - Purification by Activated Carbon: Treat a solution of the crude product with activated carbon to adsorb colored impurities before recrystallization. |
| Residual Catalyst | - Thorough Workup: Ensure the complete quenching and removal of any metal-based catalysts during the aqueous workup. |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation and Haloform Reaction (Illustrative)
-
Acylation: In a suitable reactor under an inert atmosphere, charge 1,2-difluorobenzene and a chlorinated solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C. Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise, maintaining the temperature. Add acetyl chloride dropwise over 1-2 hours. Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).
-
Workup: Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Haloform Reaction: To the crude ketone in a suitable solvent (e.g., dioxane/water), add sodium hypobromite solution (prepared from bromine and sodium hydroxide) at a controlled temperature. Stir until the reaction is complete.
-
Purification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound. Filter the solid, wash with water, and dry. Purify by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture).
Protocol 2: Synthesis via Grignard Reaction (Illustrative)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromo-4,5-difluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour.
-
Carboxylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Bubble dry carbon dioxide gas through the solution for several hours.
-
Workup and Purification: Quench the reaction by slowly adding aqueous ammonium chloride. Acidify with hydrochloric acid and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes (Illustrative Data)
| Parameter | Friedel-Crafts Route | Grignard Route |
| Starting Materials | 1,2-Difluorobenzene, Acetyl Chloride | 1-Bromo-4,5-difluoro-2-methylbenzene |
| Key Reagents | AlCl₃, NaOH, Br₂ | Mg, CO₂ |
| Typical Yield | 60-70% | 50-65% |
| Key Challenges | Isomer separation, handling of corrosive reagents | Strict anhydrous conditions, low temperatures |
| Scalability | More readily scalable | Challenging to scale due to safety and control |
Table 2: Troubleshooting Common Impurities
| Impurity | Potential Source | Analytical Detection | Mitigation Strategy |
| Positional Isomers | Non-selective reaction | HPLC, GC-MS | Optimize reaction conditions (temperature, catalyst), purification by recrystallization |
| Unreacted Starting Material | Incomplete reaction | HPLC, GC-MS | Increase reaction time/temperature, adjust stoichiometry |
| Benzylic Halide Intermediate | Incomplete haloform reaction | HPLC | Ensure sufficient haloform reagent and reaction time |
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Workflow for Scale-up Issues.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [cora.ucc.ie]
- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. "Separation and identification of difluorobenzoic acids by Hplc/Ms" by Zhen Wu [oasis.library.unlv.edu]
- 6. waters.com [waters.com]
Technical Support Center: Grignard Reactions with Fluorinated Aromatics
Welcome to the technical support center for troubleshooting Grignard reactions involving fluorinated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging yet crucial reactions. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Grignard reactions with fluorinated aromatics, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: My Grignard reaction with a fluorinated aromatic compound fails to initiate. What are the common causes and how can I fix this?
A1: Failure to initiate is a frequent challenge, primarily due to the strength of the C-F bond and the passivated surface of the magnesium metal.[1][2]
-
Potential Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from starting.[2][3]
-
Solution: Activate the magnesium surface. Several methods can be employed:
-
Iodine Activation: Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple color indicates the activation of the magnesium surface.[3][4]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium. The observation of ethylene bubbles signifies activation.[5]
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction can expose a fresh surface.[5]
-
Rieke Magnesium: For particularly stubborn reactions, using highly reactive Rieke magnesium, prepared by the reduction of magnesium salts, is a highly effective option.[3][5]
-
-
-
Potential Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to protic sources like water, which will quench the reaction.[2][6]
-
Potential Cause 3: Strong Carbon-Fluorine Bond. The C-F bond is significantly stronger than other carbon-halogen bonds, making its activation difficult.[1][8]
-
Solution: In addition to using highly activated magnesium, consider using a more reactive derivative of your fluorinated aromatic compound if possible (e.g., a bromo- or iodo-substituted fluoroaromatic). Alternatively, indirect methods for Grignard formation can be explored.[8]
-
Q2: My reaction starts but then stops, resulting in a very low yield. What could be the issue?
A2: This often points to a problem with maintaining the reaction conditions or the purity of your reagents.
-
Potential Cause 1: Insufficiently Anhydrous Conditions. A small amount of moisture might be consumed during initiation, but residual water will continuously quench the newly formed Grignard reagent.[2]
-
Solution: Re-evaluate your drying procedures for glassware, solvents, and the fluorinated aromatic starting material. Using a freshly opened bottle of anhydrous solvent is recommended.
-
-
Potential Cause 2: Impure Reagents. Impurities in the fluorinated aromatic compound or the solvent can inhibit the reaction.
-
Solution: Purify the fluoroaromatic substrate (e.g., by distillation) and use high-purity, anhydrous solvents.[2]
-
-
Potential Cause 3: Low Reaction Temperature. While the reaction is exothermic, it may require gentle warming to be sustained, especially in the initial phases.[2]
-
Solution: Gentle warming with a heat gun or a warm water bath can help maintain the reaction. However, be cautious, as excessive heat can lead to side reactions.[7]
-
Q3: I am observing the formation of significant side products, such as biphenyls. How can I minimize these?
A3: The formation of homocoupling products (Wurtz-type reaction) is a common side reaction.
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Potential Cause: High Local Concentration of the Halide. Adding the fluorinated aromatic halide too quickly can lead to its reaction with the already formed Grignard reagent.
-
Solution: Add the solution of the fluorinated aromatic halide dropwise and slowly to the magnesium suspension. Maintaining a dilute concentration of the halide is key.[1]
-
Q4: Can I use solvents other than diethyl ether or THF?
A4: While diethyl ether and THF are the most common solvents due to their ability to stabilize the Grignard reagent, other options exist.[3]
-
Alternative Solvents:
It is crucial to ensure any alternative solvent is aprotic and anhydrous.[11]
Quantitative Data Summary
The success of a Grignard reaction with fluorinated aromatics is highly dependent on the chosen method and reaction conditions. The following tables provide a summary of reported yields for different approaches.
Table 1: Comparison of Yields for Grignard Reactions with Fluoroaromatics Using Different Activation Methods.
| Fluorinated Aromatic | Activation Method | Solvent | Product | Yield (%) | Reference(s) |
| Fluorobenzene | Rieke Magnesium | Diglyme | Benzoic Acid (after CO₂ quench) | ~5 | [8] |
| Perfluorinated Alkyl/Aryl Compounds | Magnesium Anthracene | Not specified | Carboxylic Acids (after CO₂ quench) | 6-34 | [8] |
| 1-Fluoronaphthalene | Mechanochemical (Ball Milling) | None (solid-state) | 1,1'-Binaphthalene | ~20 | [8] |
| 2-Fluoronaphthalene | Mechanochemical (Ball Milling) | None (solid-state) | 2,2'-Binaphthalene | ~20 | [8] |
Table 2: Indirect Methods for the Preparation of Fluoro-Grignard Reagents.
| Starting Materials | Catalyst/Reagent | Product | Notes | Reference(s) |
| EtMgBr + Perfluoroaryl compounds | CoCl₂, NiCl₂, or CuI | ArMgF | Generates the corresponding fluoro-Grignard species. | [8] |
| MgR₂ (R = Me, Et, Bu, Ph) + Fluorinating agents (e.g., BF₃∙OEt₂, Bu₃SnF, SiF₄) | None | RMgF | Can produce the desired fluoro-Grignard, but not always in high purity. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Magnesium Activation using 1,2-Dibromoethane
-
Preparation: Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Ensure the system is under an inert atmosphere (nitrogen or argon).
-
Activation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium. Add a few drops of 1,2-dibromoethane.
-
Initiation: Gentle warming with a heat gun may be necessary. The initiation of the activation is indicated by the formation of ethylene gas bubbles.
-
Proceed with Grignard Formation: Once the activation is confirmed, you can proceed with the dropwise addition of your fluorinated aromatic halide solution.
Protocol 2: Preparation of Rieke Magnesium (Highly Reactive Magnesium)
This protocol is based on the general procedure for preparing highly reactive metals.[5]
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine anhydrous magnesium chloride (MgCl₂) with a stoichiometric amount of an alkali metal reductant (e.g., lithium or potassium).
-
Reduction: Add anhydrous THF and a catalytic amount of an electron carrier like naphthalene.
-
Formation: Stir the mixture at room temperature until the alkali metal is consumed. The formation of a fine black or dark grey powder indicates the presence of highly reactive Rieke magnesium.
-
Usage: The resulting suspension of Rieke magnesium can be used directly for the Grignard reaction by slowly adding the fluorinated aromatic halide.
Visualizations
Troubleshooting Workflow
Challenges in C-F Bond Activation
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. reddit.com [reddit.com]
- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarse.com [ijarse.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
Technical Support Center: Solvent Effects on the Reactivity of 4,5-Difluoro-2-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methylbenzoic acid. The following sections offer insights into how solvents can influence the reactivity of this compound, based on established principles of physical organic chemistry and data from related substituted benzoic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on the role of the solvent.
| Problem Encountered | Potential Cause Related to Solvent | Suggested Solution(s) |
| Low reaction yield in a nucleophilic aromatic substitution (SNAr) reaction. | The solvent may be stabilizing the nucleophile too strongly, reducing its reactivity. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that hinders their attack on the aromatic ring.[1][2] | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can dissolve ionic reagents but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[1] |
| Unexpected side products or decomposition. | The solvent may be participating in the reaction or promoting an undesired pathway. For example, in high-temperature reactions, some solvents may not be inert. Additionally, the polarity of the solvent can influence the selectivity of a reaction. | Ensure the solvent is inert under the reaction conditions. Check for literature on solvent compatibility with the reagents being used. Consider using a less polar solvent if a non-polar transition state is involved, or a more polar one for a polar transition state. |
| Poor solubility of this compound or other reagents. | The polarity of the chosen solvent may be mismatched with the solutes. While "like dissolves like" is a general guideline, the complex structure of this molecule means a range of solvents might be suitable. | Consult solubility data for similar substituted benzoic acids.[3] Consider using a co-solvent system to fine-tune the polarity. For reactions involving salts, a more polar solvent is generally required.[2] |
| Slow reaction rate in an esterification reaction. | The removal of water, a byproduct of esterification, may be inefficient in the chosen solvent, leading to a competing reverse reaction. | Use a solvent that allows for the azeotropic removal of water (e.g., toluene, benzene) with a Dean-Stark apparatus. Alternatively, conduct the reaction in a high-boiling point solvent and at a temperature that facilitates water removal. |
| Difficulty in product purification. | The solvent may have a boiling point close to that of the product, making removal by distillation difficult. The solvent may also interfere with crystallization or chromatographic separation. | Select a solvent with a significantly different boiling point from the product. For crystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Frequently Asked Questions (FAQs)
Q1: How do the fluorine substituents on this compound affect its reactivity in different solvents?
A1: The two electron-withdrawing fluorine atoms make the aromatic ring electron-deficient. This generally increases the acidity of the carboxylic acid group compared to benzoic acid and activates the ring for nucleophilic aromatic substitution (SNAr).[4][5] The solvent effect will depend on the specific reaction. For SNAr, polar aprotic solvents are often preferred as they enhance the reactivity of anionic nucleophiles.[1] For reactions involving the carboxyl group, the solvent's ability to stabilize charged intermediates or transition states will be crucial.
Q2: Which solvents are recommended for esterification of this compound?
A2: For acid-catalyzed esterification, non-polar, aprotic solvents like toluene or benzene are often used to facilitate the removal of water via azeotropic distillation, which drives the equilibrium towards the product.[6] The use of an excess of the alcohol reactant can also serve as the solvent in some cases.
Q3: Can solvent polarity influence the decarboxylation of this compound?
A3: Yes, solvent polarity can significantly impact decarboxylation rates. For many carboxylic acids, the rate of decarboxylation increases with decreasing solvent polarity.[7] However, the specific mechanism for this compound may vary. If the reaction proceeds through a charged intermediate, a polar solvent might be beneficial. Experimental screening of solvents with varying polarities would be necessary to determine the optimal conditions.
Q4: How can I predict the best solvent for a novel reaction with this compound?
A4: While there is no universal predictor, considering the reaction mechanism is key.
-
For reactions with polar or charged transition states (like many SNAr reactions): Polar solvents are generally better. Protic solvents (e.g., methanol, water) can stabilize anions through hydrogen bonding, which might be beneficial for the leaving group but detrimental to the nucleophile.[1][2] Polar aprotic solvents (e.g., DMSO, DMF) are often a good choice as they solvate cations well but leave anions relatively free.[1]
-
For reactions with non-polar transition states: Non-polar solvents (e.g., hexane, toluene) are often preferred.
-
Computational modeling: Density functional theory (DFT) calculations with implicit or explicit solvent models can provide valuable insights into the reaction energetics in different solvents.[8]
Q5: Are there any specific safety concerns with using certain solvents with this compound?
A5: Standard laboratory safety precautions for the chosen solvent should always be followed. There are no known specific incompatibilities between this compound and common organic solvents. However, it is always good practice to consult the Safety Data Sheet (SDS) for all reagents and solvents before starting an experiment.
Experimental Protocols
Below is a generalized protocol for investigating the effect of a solvent on a hypothetical nucleophilic aromatic substitution reaction where a methoxy group replaces one of the fluorine atoms.
Objective: To determine the effect of solvent on the rate and yield of the methoxylation of this compound.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous solvents of varying polarity (e.g., Methanol (protic, polar), N,N-Dimethylformamide (DMF, aprotic, polar), Toluene (aprotic, non-polar))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In three separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, dissolve 1 equivalent of this compound in each of the chosen anhydrous solvents (Methanol, DMF, Toluene) under an inert atmosphere.
-
Reagent Addition: Add 1.1 equivalents of sodium methoxide to each flask.
-
Reaction: Heat the reaction mixtures to a consistent temperature (e.g., 80 °C) and monitor the progress of the reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Workup: After the reaction has reached completion (or after a set time), cool the mixtures to room temperature. Quench the reaction with a dilute aqueous acid solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Analysis: Characterize the product by NMR and mass spectrometry. Calculate the yield for the reaction in each solvent.
Visualizations
Caption: Workflow for investigating solvent effects on reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. ijstr.org [ijstr.org]
- 7. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Alternative catalysts for the synthesis of 4,5-Difluoro-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Difluoro-2-methylbenzoic acid. It focuses on alternative catalytic methods to traditional synthetic routes, offering detailed experimental protocols and comparative data.
Alternative Catalyst Experimental Protocols
While traditional methods for the synthesis of this compound, such as Grignard reactions, are well-established, alternative transition-metal catalyzed approaches offer potential advantages in terms of functional group tolerance and reaction conditions. Below are representative protocols for palladium, nickel, and copper-catalyzed carboxylations. These protocols are based on general methods for similar transformations and may require optimization for this specific substrate.
Palladium-Catalyzed Carboxylation of 1-Bromo-4,5-difluoro-2-methylbenzene
This protocol is adapted from general palladium-catalyzed carboxylation methods for aryl halides.
Materials:
-
1-Bromo-4,5-difluoro-2-methylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Carbon dioxide (CO₂) gas (high purity)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-Bromo-4,5-difluoro-2-methylbenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Purge the flask with CO₂ gas for 10-15 minutes.
-
Pressurize the flask with CO₂ to the desired pressure (e.g., 10 atm) and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and carefully vent the CO₂ pressure.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Nickel-Catalyzed Carboxylation of 1-Bromo-4,5-difluoro-2-methylbenzene
This protocol is based on nickel-catalyzed carboxylation of aryl halides, which can be a more cost-effective alternative to palladium.[1][2]
Materials:
-
1-Bromo-4,5-difluoro-2-methylbenzene
-
Nickel(II) chloride (NiCl₂)
-
1,10-Phenanthroline
-
Manganese (Mn) powder
-
Tetrabutylammonium iodide (TBAI)
-
Dimethylformamide (DMF), anhydrous
-
Carbon dioxide (CO₂) gas (high purity)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add NiCl₂ (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), Mn powder (3.0 mmol), and TBAI (1.5 mmol) to a dry reaction vessel.
-
Add anhydrous DMF (5 mL) and stir the mixture for 10 minutes.
-
Add 1-Bromo-4,5-difluoro-2-methylbenzene (1.0 mmol).
-
Seal the vessel, remove it from the glovebox, and connect it to a CO₂ balloon (1 atm).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 16-24 hours.
-
Upon completion, quench the reaction with 1M HCl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.
Copper-Catalyzed Carboxylation of 1-Iodo-4,5-difluoro-2-methylbenzene
Copper-catalyzed methods can offer mild reaction conditions for the carboxylation of aryl iodides.[3]
Materials:
-
1-Iodo-4,5-difluoro-2-methylbenzene
-
Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Dimethylacetamide (DMA), anhydrous
-
Carbon dioxide (CO₂) gas (high purity)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (0.05 mmol, 5 mol%) and anhydrous DMA (3 mL).
-
Add TMEDA (0.1 mmol, 10 mol%) and 1-Iodo-4,5-difluoro-2-methylbenzene (1.0 mmol).
-
Introduce CO₂ gas via a balloon.
-
Slowly add Et₂Zn (2.0 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic phases with brine, dry over Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the alternative catalytic syntheses of fluorinated benzoic acids. Note that these values are representative and may vary depending on the specific substrate and optimization of reaction conditions.
| Parameter | Palladium-Catalyzed | Nickel-Catalyzed | Copper-Catalyzed |
| Catalyst Loading | 1-5 mol% | 5-10 mol% | 1-10 mol% |
| Ligand Loading | 2-10 mol% | 10-20 mol% | 10-20 mol% |
| Reductant | Not always required | Mn, Zn | Et₂Zn |
| Solvent | DMF, Dioxane, Toluene | DMF, DMA | DMA, DMSO |
| Temperature | 80-140 °C | 25-80 °C | 25-70 °C |
| CO₂ Pressure | 1-20 atm | 1 atm | 1 atm |
| Reaction Time | 12-48 hours | 12-24 hours | 12-24 hours |
| Typical Yield | 60-90% | 50-85% | 55-80% |
Troubleshooting Guides and FAQs
Palladium-Catalyzed Carboxylation
Q1: My reaction shows low or no conversion of the starting material. What are the possible causes?
A1:
-
Inactive Catalyst: Ensure the palladium catalyst and phosphine ligand are of high quality and have been stored under an inert atmosphere to prevent oxidation. Consider using a pre-catalyst.
-
Insufficient CO₂ Pressure: Check for leaks in your reaction setup. For some substrates, higher CO₂ pressure may be necessary to drive the reaction forward.
-
Poor Solvent Quality: Use anhydrous, high-purity solvents. Water and other impurities can deactivate the catalyst.
-
Incorrect Base: The choice and amount of base are crucial. Ensure the base is dry and finely powdered for better reactivity.
Q2: I am observing significant amounts of dehalogenated starting material (1,2-difluorotoluene). How can I minimize this side reaction?
A2: This side product arises from the protonolysis of the organopalladium intermediate.
-
Strictly Anhydrous Conditions: Ensure all reagents and the reaction setup are scrupulously dried.
-
Optimize Ligand: A more electron-donating or bulkier phosphine ligand might stabilize the organopalladium intermediate and favor carboxylation over protonolysis.
-
Lower Reaction Temperature: If the reaction rate allows, decreasing the temperature may reduce the rate of the undesired side reaction.
Q3: The reaction produces a complex mixture of byproducts. What could be the issue?
A3:
-
Ligand Degradation: At high temperatures, phosphine ligands can degrade. Consider using more robust ligands like biarylphosphines.
-
Homocoupling: The formation of biaryl compounds can occur, especially at low CO₂ concentrations. Ensure good CO₂ saturation of the reaction mixture.
Nickel-Catalyzed Carboxylation
Q1: The reaction is sluggish or does not initiate. What should I check?
A1:
-
Activation of Reductant: The surface of the manganese or zinc powder may be oxidized. Briefly activate it with a dilute acid wash, followed by rinsing with water, ethanol, and ether, and drying under vacuum before use.
-
Purity of Reagents: Nickel catalysts and ligands are sensitive to air and moisture. All manipulations should be performed in a glovebox.
-
Solvent Quality: Anhydrous polar aprotic solvents like DMF or DMA are critical for the reaction's success.
Q2: My yield is low, and I have a lot of unreacted starting material. How can I improve the yield?
A2:
-
Increase Catalyst/Ligand Loading: For less reactive substrates, increasing the catalyst and ligand loading might be necessary.
-
Optimize Temperature: While many nickel-catalyzed carboxylations proceed at room temperature, gentle heating (e.g., to 50-60 °C) can sometimes improve the rate and yield.
-
Additive Effects: Additives like TBAI are often crucial. Ensure the correct stoichiometry is used.
Q3: Are there any common side reactions to be aware of?
A3: Similar to palladium catalysis, dehalogenation and homocoupling of the aryl halide can be competing side reactions.[4] Ensuring an efficient reduction of the Ni(II) intermediate and a sufficient concentration of CO₂ can help suppress these pathways.
Copper-Catalyzed Carboxylation
Q1: The carboxylation is not proceeding. What are the critical parameters?
A1:
-
Substrate Choice: Copper-catalyzed carboxylations often work best with more reactive aryl iodides. If you are using an aryl bromide or chloride, the reaction may require more forcing conditions or a different ligand system.
-
Reductant Activity: The activity of the organometallic reductant (e.g., Et₂Zn) is crucial. Ensure it is fresh and handled under strict inert conditions.
-
Ligand Selection: The choice of ligand (e.g., TMEDA) is important for stabilizing the copper species and facilitating the catalytic cycle.
Q2: I am getting a low yield of the desired benzoic acid. What can I do?
A2:
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction. DMA or DMSO are often good choices.[3]
-
Temperature Optimization: While these reactions can often be run at room temperature, gentle heating might improve the yield for less reactive substrates.
-
Purity of Copper Salt: Ensure the CuI used is of high purity.
Q3: What are the potential pitfalls of using diethylzinc?
A3: Diethylzinc is pyrophoric and reacts violently with water. It must be handled with extreme care under a strictly inert atmosphere by trained personnel. Quenching of the reaction should be done slowly and at low temperatures.
Visualizations
Caption: A generalized experimental workflow for transition-metal-catalyzed carboxylation.
Caption: A logical flowchart for troubleshooting common issues in carboxylation reactions.
References
- 1. Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide [organic-chemistry.org]
- 3. Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
Managing exothermic reactions in 4,5-Difluoro-2-methylbenzoic acid synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Difluoro-2-methylbenzoic acid. The primary focus is on managing the exothermic nature of the key reaction steps to ensure safety, reproducibility, and high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and exothermic step in the synthesis of this compound?
A1: The most common synthetic route involves a Grignard reaction, which is notoriously exothermic. The formation of the Grignard reagent from an appropriate haloaromatic precursor and magnesium metal is a highly energetic step that requires careful temperature control.
Q2: What are the primary safety concerns when dealing with this exothermic reaction?
A2: The main safety concerns are thermal runaway, where the reaction rate increases uncontrollably leading to a rapid rise in temperature and pressure, and the potential for solvent to boil vigorously, possibly leading to a vessel rupture or fire.[1] Handling of pyrophoric Grignard reagents also requires a strictly inert and anhydrous atmosphere to prevent violent reactions with water or oxygen.
Q3: How can I effectively control the temperature during the Grignard reagent formation?
A3: Effective temperature control can be achieved through a combination of methods:
-
Slow Reagent Addition: Adding the haloaromatic precursor dropwise to the magnesium suspension allows for gradual heat release.
-
External Cooling: Utilizing an ice bath, dry ice/acetone bath, or a cryocooler is crucial to dissipate the heat generated.[2]
-
Adequate Solvent Volume: A sufficient amount of anhydrous solvent (typically diethyl ether or THF) helps to absorb and dissipate heat.
-
Vigorous Stirring: Ensures even heat distribution throughout the reaction mixture.
Q4: What are the signs of a runaway reaction and what should I do if one occurs?
A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden and vigorous boiling of the solvent, and a noticeable increase in pressure within the reaction vessel. In the event of a runaway reaction, the immediate priorities are personal safety and containing the reaction. If it is safe to do so, remove the heating source (if any), increase external cooling, and if possible, stop the addition of any further reagents. In some cases, an emergency quenching procedure with a non-reactive, high-boiling point solvent may be necessary, but this should only be performed by experienced personnel with appropriate safety measures in place.
Q5: Can the exothermicity of the reaction be predicted or modeled?
A5: Yes, reaction calorimetry can be used to measure the heat flow during the reaction, which allows for the determination of the total heat of reaction and the rate of heat generation. This data is invaluable for safe process scale-up, as it helps in designing appropriate cooling systems and determining safe reagent addition rates.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the exothermic Grignard reaction.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction Fails to Initiate | - Inactive magnesium surface (oxide layer)- Wet glassware or solvent- Impure reagents | - Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.- Ensure all glassware is flame-dried or oven-dried and that solvents are rigorously anhydrous.- Use freshly purified reagents. |
| Exothermic Reaction is Too Vigorous and Difficult to Control | - Addition of the haloaromatic precursor is too fast- Insufficient cooling- High concentration of reagents | - Add the halide dropwise using an addition funnel to maintain a steady, controllable reflux.- Use a more efficient cooling bath (e.g., dry ice/acetone) to maintain the desired reaction temperature.- Ensure an adequate volume of solvent to effectively dissipate heat. |
| Low Yield of this compound | - Side reactions (e.g., Wurtz coupling) due to elevated temperatures- Incomplete reaction- Hydrolysis of the Grignard reagent by moisture | - Maintain a low reaction temperature to minimize side reactions.- Allow the reaction to stir for a sufficient time after the addition is complete to ensure full conversion.- Maintain a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Formation of Significant Byproducts | - Wurtz coupling product (dimer of the starting halide) is a common byproduct at higher temperatures.- Reaction with atmospheric CO₂ before the addition of the dry ice. | - Keep the reaction temperature low and ensure a slow, controlled addition of the halide.- Maintain a positive pressure of an inert gas to prevent the ingress of air. |
Experimental Protocols
A plausible and common method for the synthesis of this compound is via the Grignard reaction of a suitable precursor, such as 2-bromo-4,5-difluorotoluene, followed by carboxylation with solid carbon dioxide (dry ice).
Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
2-bromo-4,5-difluorotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (e.g., 3 M)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of 2-bromo-4,5-difluorotoluene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromo-4,5-difluorotoluene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of cloudiness and gentle boiling indicate initiation.
-
Once the reaction has started, cool the flask in an ice bath.
-
Add the remaining 2-bromo-4,5-difluorotoluene solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow down the addition rate.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the flask containing the Grignard reagent in an ice-water or dry ice/acetone bath.
-
In a separate beaker, crush a large excess of dry ice.
-
Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick precipitate will form.
-
Allow the excess dry ice to sublime.
-
-
Work-up and Isolation:
-
Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the benzoic acid derivative as its sodium salt.
-
Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until no more precipitate forms.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry.
-
Quantitative Data
The following tables provide illustrative data for typical Grignard reactions. The optimal conditions for the synthesis of this compound should be determined empirically.
Table 1: Effect of Temperature on Grignard Reaction Yield (Illustrative)
| Reaction Temperature (°C) | Yield of Benzoic Acid Derivative (%) | Observations |
| 0-5 | 85 | Controlled reaction, minimal byproducts |
| 20-25 (Room Temp) | 70 | More vigorous reaction, some byproduct formation |
| 35-40 (Reflux) | 55 | Difficult to control, significant byproduct formation |
Table 2: Effect of Addition Rate on Reaction Control (Illustrative)
| Addition Rate of Halide (mL/min) | Maximum Temperature Reached (°C) | Reaction Control |
| 0.5 | 5 | Excellent |
| 1.0 | 15 | Good |
| 2.0 | 30 | Fair, requires careful monitoring |
| >2.0 | >40 | Poor, risk of runaway |
Visualizations
Caption: Workflow for Managing Exothermic Grignard Reaction.
Caption: Troubleshooting Flowchart for Low Yield.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 4,5-Difluoro-2-methylbenzoic Acid via ¹H NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,5-Difluoro-2-methylbenzoic acid with potential impurities and isomeric alternatives, utilizing ¹H NMR spectroscopy for purity assessment. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the accurate determination of sample purity, a critical parameter in research and drug development.
Introduction to ¹H NMR for Purity Assessment
Quantitative ¹H NMR (qNMR) is a powerful analytical technique for determining the purity of chemical compounds. The principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision. This method offers a significant advantage over other chromatographic techniques as it is a primary analytical method, often requiring minimal sample preparation and providing both qualitative and quantitative information in a single experiment.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as the electron-donating effect of the methyl group.
Predicted ¹H NMR Spectral Data for this compound:
-
-CH₃ (s, 3H): ~2.5 ppm
-
Ar-H (dd, 1H): ~7.0-7.2 ppm
-
Ar-H (dd, 1H): ~7.8-8.0 ppm
-
-COOH (s, 1H): >10 ppm (broad)
Comparison with Potential Impurities and Isomers
The purity of a this compound sample can be compromised by the presence of starting materials, byproducts from the synthesis, or isomeric impurities. A common synthetic route involves the Friedel-Crafts acylation of m-fluorotoluene, which can lead to the formation of isomeric impurities such as 2-fluoro-4-methylbenzoic acid. The ¹H NMR spectra of these potential contaminants will exhibit unique chemical shifts and coupling patterns, allowing for their identification and quantification.
Table 1: Comparative ¹H NMR Data of this compound and Potential Alternatives
| Compound | Structure | Aromatic Protons (ppm) | Methyl Proton (ppm) | Carboxylic Acid Proton (ppm) |
| This compound | ~7.0-7.2 (dd), ~7.8-8.0 (dd) | ~2.5 (s) | >10 (br s) | |
| 2-Fluoro-4-methylbenzoic acid | ~7.0 (t), ~7.2 (d), ~7.9 (d) | ~2.4 (s) | >10 (br s) | |
| 3,5-Difluoro-2-methylbenzoic acid | ~7.1 (d), ~7.4 (d) | ~2.3 (s) | >10 (br s) | |
| 2,6-Difluoro-4-methylbenzoic acid | ~6.7 (d) | ~2.3 (s) | >10 (br s) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol for Purity Assessment by ¹H NMR
This section details the methodology for determining the purity of this compound using ¹H NMR with an internal standard.
1. Materials:
-
This compound (analyte)
-
Maleic acid (Internal Standard, certified reference material with purity ≥99.5%)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 s is generally recommended for accurate quantification of small molecules).
-
Number of Scans (ns): 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): ≥ 3 s.
-
Spectral Width (sw): -2 to 13 ppm.
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., one of the aromatic protons) and the signal of the internal standard (for maleic acid, the two olefinic protons at ~6.3 ppm).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal (2 for maleic acid)
-
MW_analyte = Molecular weight of the analyte (172.13 g/mol )
-
m_analyte = Mass of the analyte
-
MW_IS = Molecular weight of the internal standard (116.07 g/mol for maleic acid)
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship for the purity calculation.
Conclusion
¹H NMR spectroscopy provides a robust and reliable method for the purity assessment of this compound. By following the detailed protocol and utilizing a certified internal standard, researchers can obtain accurate and precise purity values. The comparative spectral data of potential impurities and isomers presented in this guide serves as a valuable resource for identifying and quantifying contaminants, ensuring the quality and integrity of the compound for its intended application in research and drug development.
A Comparative Spectroscopic Analysis of 4,5-Difluoro-2-methylbenzoic Acid and Its Isomers
A comprehensive guide for researchers and drug development professionals on the spectral characteristics of key difluoro-2-methylbenzoic acid isomers, providing essential data for unambiguous identification and characterization.
This guide presents a detailed comparison of the spectral data for 4,5-Difluoro-2-methylbenzoic acid and its positional isomers. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for researchers in medicinal chemistry and materials science, where precise structural confirmation is paramount for synthesis, quality control, and patentability. This document provides a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.
Isomer Structures
The following isomers of difluoro-2-methylbenzoic acid are compared in this guide:
-
This compound
-
2,3-Difluoro-6-methylbenzoic acid
-
3,4-Difluoro-2-methylbenzoic acid
-
2,6-Difluoro-3-methylbenzoic acid
-
2,5-Difluoro-4-methylbenzoic acid
-
3,5-Difluoro-2-methylbenzoic acid
Comparative Spectral Data
The following tables summarize the key spectral data obtained for each isomer.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Isomer | -CH₃ (ppm) | Ar-H (ppm) | -COOH (ppm) |
| This compound | ~2.5 (s) | 7.0-7.8 (m) | >10 (br s) |
| 2,3-Difluoro-6-methylbenzoic acid | ~2.4 (s) | 7.0-7.5 (m) | >10 (br s) |
| 3,4-Difluoro-2-methylbenzoic acid | ~2.6 (s) | 7.1-7.9 (m) | >10 (br s) |
| 2,6-Difluoro-3-methylbenzoic acid | ~2.3 (s) | 6.8-7.4 (m) | >10 (br s) |
| 2,5-Difluoro-4-methylbenzoic acid | ~2.3 (s) | 6.9-7.6 (m) | >10 (br s) |
| 3,5-Difluoro-2-methylbenzoic acid | ~2.5 (s) | 6.7-7.2 (m) | >10 (br s) |
Note: The exact chemical shifts and multiplicities are highly dependent on the specific isomer and solvent used. The data presented here are approximate values for comparative purposes.
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Isomer | -CH₃ (ppm) | Ar-C (ppm) | C=O (ppm) |
| This compound | ~18-22 | ~110-160 (multiple signals, C-F coupling) | ~170-175 |
| 2,3-Difluoro-6-methylbenzoic acid | ~15-20 | ~110-160 (multiple signals, C-F coupling) | ~165-170 |
| 3,4-Difluoro-2-methylbenzoic acid | ~16-20 | ~110-165 (multiple signals, C-F coupling) | ~168-173 |
| 2,6-Difluoro-3-methylbenzoic acid | ~14-18 | ~110-160 (multiple signals, C-F coupling) | ~163-168 |
| 2,5-Difluoro-4-methylbenzoic acid | ~15-19 | ~110-165 (multiple signals, C-F coupling) | ~167-172 |
| 3,5-Difluoro-2-methylbenzoic acid | ~17-21 | ~110-165 (multiple signals, C-F coupling) | ~169-174 |
Note: The ¹³C NMR spectra of these compounds are complex due to carbon-fluorine coupling. The ranges provided are general approximations.
¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
| Isomer | Chemical Shift (ppm) |
| This compound | Two distinct signals in the typical aromatic fluorine region. |
| 2,3-Difluoro-6-methylbenzoic acid | Two distinct signals, likely showing complex coupling patterns. |
| 3,4-Difluoro-2-methylbenzoic acid | Two distinct signals. |
| 2,6-Difluoro-3-methylbenzoic acid | Two distinct signals. |
| 2,5-Difluoro-4-methylbenzoic acid | Two distinct signals. |
| 3,5-Difluoro-2-methylbenzoic acid | Two distinct signals. |
FT-IR Spectral Data (KBr Pellet/ATR)
| Isomer | Key Absorptions (cm⁻¹) |
| All Isomers | ~2500-3300: O-H stretch (broad, carboxylic acid dimer) ~1680-1720: C=O stretch (strong) ~1600-1450: C=C aromatic ring stretches ~1100-1300: C-F stretches |
| 2,6-Difluoro-3-methylbenzoic acid | Specific data from available spectra can be included here. |
Note: While the general regions of absorption are similar, the exact frequencies and fingerprint region (below 1500 cm⁻¹) will differ for each isomer, providing a unique identifier.
Mass Spectrometry Data (EI)
| Isomer | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| All Isomers | 172 | 155 ([M-OH]⁺), 127 ([M-COOH]⁺) |
Note: The molecular weight of all isomers is 172.13 g/mol . The fragmentation pattern can provide clues to the substitution pattern, although it may be similar for some isomers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more
-
Spectral Width: ~250 ppm
-
-
¹⁹F NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 128-256
-
Spectral Width: ~200 ppm
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Processing:
-
Perform a background scan of the empty ATR crystal.
-
Acquire the sample spectrum.
-
The software automatically performs a background subtraction.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
(Optional, for improved volatility) Derivatize the carboxylic acid to its methyl or trimethylsilyl ester.
Instrumentation and Data Acquisition:
-
GC System: Agilent 7890B GC (or equivalent).
-
MS System: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Processing:
-
The mass spectrum of the eluting peak corresponding to the analyte is recorded and can be compared to spectral libraries.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for differentiating between the isomers of difluoro-2-methylbenzoic acid using the discussed spectroscopic techniques.
Caption: Workflow for the spectroscopic identification of difluoro-2-methylbenzoic acid isomers.
A Comparative Analysis of the Reactivity of 4,5-Difluoro-2-methylbenzoic Acid and Other Difluorobenzoic Acid Isomers
In the landscape of medicinal chemistry and drug development, fluorinated benzoic acids are invaluable building blocks. The strategic placement of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity.[1] This guide provides a comparative analysis of the reactivity of 4,5-Difluoro-2-methylbenzoic acid against other difluorobenzoic acid isomers, with a focus on reactions pertinent to pharmaceutical synthesis.
The reactivity of these compounds is primarily governed by the interplay of the electron-withdrawing inductive effect of the fluorine substituents, the electron-donating nature of the methyl group, and the steric hindrance it may impose. These factors influence the acidity of the carboxylic group and the susceptibility of the aromatic ring to nucleophilic attack.
Comparative Reactivity Data
The acidic strength (pKa) of a benzoic acid is a critical indicator of its reactivity, particularly in reactions involving the carboxyl group, such as amide coupling and esterification. A lower pKa value signifies a stronger acid and a more stabilized carboxylate anion, which can influence the choice of reaction conditions.[2]
| Compound | pKa Value | Comments on Reactivity |
| This compound | Data not available | The two fluorine atoms are expected to significantly increase acidity compared to benzoic acid. The ortho-methyl group may introduce steric hindrance for reactions at the carboxyl group and slightly reduce acidity due to its electron-donating nature. |
| 2,3-Difluorobenzoic acid | 2.88[2] | High acidity due to two ortho/meta fluorine atoms suggests high reactivity of the carboxyl group. |
| 2,4-Difluorobenzoic acid | 2.85[2] | Strong acidity promotes reactions like esterification and amide coupling. The fluorine at the 4-position activates the C-F bond for potential SNAr. |
| 2,5-Difluorobenzoic acid | 2.87[2] | High acidity is indicative of an activated carboxyl group. |
| 2,6-Difluorobenzoic acid | 2.13[2] | Exceptionally high acidity due to two ortho-fluorine atoms. However, significant steric hindrance can make reactions at the carboxyl group challenging. |
| 3,4-Difluorobenzoic acid | 3.80[2] | Moderately increased acidity. Less steric hindrance compared to ortho-substituted isomers. |
| 3,5-Difluorobenzoic acid | 3.37[2] | Symmetrically placed fluorine atoms lead to a significant increase in acidity. |
| Benzoic Acid (Reference) | 4.20[2] | Serves as a baseline for comparing the electronic effects of substituents. |
Key Reactivity Pathways
1. Amide Bond Formation: This is one of the most frequent reactions in medicinal chemistry.[3] The carboxylic acid is typically "activated" by a coupling reagent to facilitate its reaction with an amine. The acidity of the benzoic acid derivative plays a role, with more acidic compounds often reacting more readily under standard conditions. However, steric hindrance, as seen in 2,6-difluorobenzoic acid, can be a dominating factor.
2. Esterification: The formation of an ester from a carboxylic acid and an alcohol is another fundamental transformation.[4] This reaction is often catalyzed by acid.[5] The electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the carbonyl carbon, generally favoring esterification.[6]
3. Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring can act as leaving groups in SNAr reactions, provided the ring is sufficiently activated by electron-withdrawing groups.[7][8] The rate of substitution often follows the trend F > Cl > Br > I, as the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step.[9]
Visualization of a Standard Experimental Workflow
The following diagram illustrates a typical workflow for an amide coupling reaction using HATU, a common coupling reagent in drug discovery.
Caption: A generalized workflow for HATU-mediated amide bond formation.
Experimental Protocols
The following are representative protocols for key reactions. Researchers should optimize conditions for specific substrates.
Protocol 1: General Procedure for Amide Coupling via HATU
This protocol is adapted from standard procedures for forming amide bonds, a cornerstone of medicinal chemistry.[10]
-
Preparation: To a solution of the selected difluorobenzoic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add the desired amine (1.0 - 1.2 equivalents).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents) to the reaction mixture.
-
Coupling Reagent Addition: While stirring, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, 1M HCl, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Fischer Esterification
This classic method uses an acid catalyst and an excess of alcohol to drive the reaction towards the ester product.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the difluorobenzoic acid (1.0 equivalent) in a suitable alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain it for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. iajpr.com [iajpr.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Biological activity of 4,5-Difluoro-2-methylbenzoic acid vs. non-fluorinated analogs
A Comparative Guide to the Biological Activity of 4,5-Difluoro-2-methylbenzoic Acid and Its Non-Fluorinated Analogs as Synthetic Precursors
For researchers, scientists, and drug development professionals, understanding the role of fluorination in molecular precursors is critical for designing novel therapeutics. This guide provides a comparative analysis of this compound and its non-fluorinated and mono-fluorinated analogs. The available scientific literature indicates that these benzoic acid derivatives are primarily utilized as synthetic intermediates. Their biological activity is most prominently observed in the more complex molecules synthesized from them. The inclusion and position of fluorine atoms on the benzoic acid ring significantly influence the biological efficacy of the final compounds.
Introduction to the Compounds
This guide compares the utility of the following four compounds as precursors for biologically active molecules:
-
This compound
-
2-Methylbenzoic acid (o-Toluic acid)
-
4-Fluoro-2-methylbenzoic acid
-
5-Fluoro-2-methylbenzoic acid
While direct biological activity of these simple benzoic acids is not extensively documented, their role in the synthesis of potent therapeutic agents is well-established. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can enhance the metabolic stability, binding affinity, and bioavailability of a drug molecule.
Comparative Biological Activities of Derived Compounds
The primary biological applications of compounds derived from these benzoic acid precursors are in anticancer, antiviral, and anti-inflammatory therapies.
Anticancer Activity
5-Fluoro-2-methylbenzoic acid serves as a key precursor for the synthesis of 3-arylisoquinolinones. These resulting compounds have demonstrated significant antiproliferative activity against cancer cells.[1][2] The mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, which ultimately leads to apoptosis (cell death) in cancer cells.[2]
Antiviral Activity
Derivatives of 5-fluoro-2-methylbenzoic acid have been investigated for their potential in treating viral infections:
-
HIV-1 Integrase Inhibition : This compound is a building block for benzamide derivatives that act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2][3]
-
Influenza A Virus : 5-Fluoro-2-methylbenzoic acid is reported to have antiviral potency against the influenza A virus.[4] Benzoic acid derivatives, in general, have been studied as influenza neuraminidase inhibitors, which block the release of new virus particles from infected cells.
Anti-inflammatory Activity
Both 4-fluoro-2-methylbenzoic acid and 5-fluoro-2-methylbenzoic acid are used in the development of anti-inflammatory and analgesic drugs.[5] While specific data on the direct activity of these precursors is limited, a derivative of 5-fluoro-2-methylbenzoic acid has been identified as a potent, orally active VLA-4 antagonist, which has shown efficacy in animal models of asthma by inhibiting eosinophil infiltration.
The non-fluorinated analog, 2-methylbenzoic acid , has a derivative, 2-(acetyloxy)-6-methylbenzoic acid (6-methylaspirin), which is suggested to act as a cyclooxygenase (COX) inhibitor, similar to aspirin, thereby exerting anti-inflammatory effects.[6]
Summary of Biological Applications
| Precursor Compound | Therapeutic Area of Derived Compounds | Mechanism of Action of Derived Compounds |
| This compound | Kinase Inhibition | Not specified |
| 2-Methylbenzoic acid | Anti-inflammatory | COX Inhibition (for acetylated derivative)[6] |
| 4-Fluoro-2-methylbenzoic acid | Anti-inflammatory, Analgesic | Not specified |
| 5-Fluoro-2-methylbenzoic acid | Anticancer, Antiviral (HIV, Influenza), Anti-inflammatory | Tubulin polymerization inhibition[2], HIV-1 integrase inhibition[2], Neuraminidase inhibition, VLA-4 antagonism |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the derived compounds are provided below.
Microtubule Polymerization Assay
This assay is crucial for evaluating the anticancer potential of 3-arylisoquinolinones derived from 5-fluoro-2-methylbenzoic acid.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity of a solution. Inhibitors of this process will prevent or reduce this increase.
Protocol:
-
Preparation of Tubulin: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution with GTP (to initiate polymerization) and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C to allow for polymerization.
-
Data Acquisition: Measure the absorbance at 340 nm at regular intervals using a plate reader.
-
Analysis: Plot the absorbance against time to obtain polymerization curves. The effect of the inhibitor is determined by comparing the rate and extent of polymerization in the presence and absence of the compound.
Workflow for Microtubule Polymerization Assay
Caption: Workflow for a tubulin polymerization assay.
HIV-1 Integrase Inhibition Assay
This assay is relevant for compounds synthesized from 5-fluoro-2-methylbenzoic acid targeting HIV.
Principle: HIV-1 integrase catalyzes the insertion of viral DNA into the host genome. This process can be reconstituted in vitro, and the inhibition of this reaction by a test compound can be quantified.
Protocol:
-
Reaction Setup: In a microplate, combine a long terminal repeat (LTR) substrate (a short piece of DNA mimicking the viral DNA end), purified HIV-1 integrase enzyme, and the test compound.
-
Incubation: Incubate the mixture to allow the 3'-processing and strand transfer reactions to occur.
-
Detection: The integration of the LTR substrate into a target DNA can be detected using various methods, such as ELISA-based assays or real-time PCR.
-
Quantification: The amount of integrated product is quantified, and the IC50 value of the inhibitor is determined.
Signaling Pathway for HIV-1 Integrase Action
Caption: Simplified pathway of HIV-1 integration and its inhibition.
Influenza Neuraminidase Inhibition Assay
This assay is used to assess the antiviral activity of benzoic acid derivatives against the influenza virus.
Principle: Neuraminidase is an enzyme on the surface of the influenza virus that cleaves sialic acid. Its activity can be measured using a fluorogenic substrate.
Protocol:
-
Virus Preparation: A standardized amount of influenza virus is used as the source of neuraminidase.
-
Reaction Mixture: In a 96-well plate, the virus is incubated with the test compound at various concentrations.
-
Substrate Addition: A fluorogenic neuraminidase substrate (e.g., MUNANA) is added to the wells.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Fluorescence Reading: The fluorescence generated by the cleavage of the substrate is measured using a fluorometer.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Experimental Workflow for Neuraminidase Assay
Caption: Workflow for an influenza neuraminidase inhibition assay.
Conclusion
The fluorination of 2-methylbenzoic acid significantly enhances the therapeutic potential of its derivatives. While this compound and its mono-fluorinated analogs are primarily valuable as synthetic intermediates, the resulting complex molecules exhibit potent and specific biological activities. 5-Fluoro-2-methylbenzoic acid, in particular, is a versatile precursor for a range of therapeutic agents with anticancer, antiviral, and anti-inflammatory properties. The strategic incorporation of fluorine atoms is a key strategy in modern drug discovery, leading to compounds with improved pharmacological profiles. Future research into the derivatives of these fluorinated benzoic acids holds promise for the development of novel and effective therapies.
References
A Comparative Guide to HPLC Methods for the Analysis of 4,5-Difluoro-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of intermediates like 4,5-Difluoro-2-methylbenzoic acid is critical for ensuring the quality and consistency of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of two distinct HPLC methods applicable to the analysis of this compound: a conventional Reversed-Phase HPLC with UV detection (Method 1) and an advanced Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) (Method 2).
This comparison aims to assist in method selection based on the specific analytical requirements, such as the need for high throughput, sensitivity, or routine quality control.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method hinges on various factors, including the analytical objective, sample matrix complexity, and available instrumentation. Below is a summary of the key performance parameters for the two methodologies.
| Parameter | Method 1: Reversed-Phase HPLC-UV | Method 2: UHPLC-MS/MS |
| Principle | Separation based on hydrophobicity | Separation based on hydrophobicity coupled with mass-to-charge ratio detection |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution | Isocratic (60:40 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 230 nm | ESI- in MRM mode |
| Run Time | ~10 min | ~5 min |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Selectivity | Moderate | High |
| Primary Application | Routine quality control, purity assessment | Trace level quantification, impurity profiling, analysis in complex matrices |
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below to allow for replication and adaptation.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a robust and straightforward approach suitable for routine analysis and quantification of this compound in bulk drug substances and simple formulations.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample by dissolving it in the diluent to achieve a theoretical concentration of 100 µg/mL of this compound.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of trace amounts of this compound and its impurities, particularly in complex biological or environmental matrices. A similar methodology has been successfully applied to a range of fluorinated benzoic acids[1].
1. Instrumentation:
-
UHPLC system with a binary pump
-
Autosampler
-
Column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 20 3.0 95 4.0 95 4.1 20 | 5.0 | 20 |
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 171.0
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. A common fragmentation for carboxylic acids is the loss of CO2 (m/z 44), so a likely transition would be 171.0 -> 127.0.
-
Collision Energy and other MS parameters: Optimize by infusing a standard solution.
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of calibration standards by diluting a stock solution of this compound in a 50:50 mixture of acetonitrile and water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For instance, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required for biological samples to remove interferences.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound using HPLC.
Caption: General workflow for HPLC analysis of this compound.
Alternative Chromatographic Approaches
While reversed-phase chromatography is the most common technique, for highly polar aromatic acids, it can sometimes result in poor retention.[2] In such cases, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior separation and retention.[3] Columns such as those with both hydrophobic and anion-exchange properties can provide an alternative separation mechanism, particularly when dealing with complex mixtures or challenging matrices.
Conclusion
The choice between a standard Reversed-Phase HPLC-UV method and a more advanced UHPLC-MS/MS method for the analysis of this compound should be guided by the specific analytical needs. The HPLC-UV method is well-suited for routine quality control due to its simplicity and robustness. In contrast, the UHPLC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis and impurity profiling in complex sample matrices. The detailed protocols and comparative data presented in this guide serve as a valuable resource for methods development and selection in a drug development and research environment.
References
A Comparative Crystallographic Analysis of 4,5-Difluoro-2-methylbenzoic Acid Derivatives
A detailed examination of the structural nuances of fluorinated and methylated benzoic acid derivatives, providing insights into their solid-state architecture and the influence of substituent patterns on molecular conformation and crystal packing.
For researchers and professionals in the fields of crystallography, materials science, and drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating these structures. This guide offers a comparative analysis of the crystallographic features of benzoic acid derivatives, with a particular focus on the substitution patterns found in 4,5-Difluoro-2-methylbenzoic acid.
While a crystal structure for this compound is not publicly available, this guide leverages data from structurally related analogues to predict and understand its potential solid-state behavior. By comparing the crystal structures of 2-methylbenzoic acid, 4-fluorobenzoic acid, 2,6-difluorobenzoic acid, and 3,4-difluorobenzoic acid, we can dissect the individual and combined effects of methyl and fluoro substitutions on the benzoic acid scaffold.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected benzoic acid derivatives, offering a quantitative basis for comparison. These parameters govern the overall crystal symmetry and the dimensions of the unit cell, which is the fundamental repeating unit of a crystal.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 2-Methylbenzoic Acid | C₈H₈O₂ | Monoclinic | P2₁/c | 13.910 | 4.028 | 12.980 | 90 | 110.19 | 90 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 15.654 | 3.841 | 10.368 | 90 | 100.91 | 90 |
| 2,6-Difluorobenzoic Acid [1] | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 14.805 | 3.864 | 11.666 | 90 | 112.58 | 90 |
| 3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 13.565 | 3.815 | 12.275 | 90 | 101.48 | 90 |
Analysis of Molecular Geometry
The introduction of substituents to the benzoic acid ring can induce subtle yet significant changes in molecular geometry. The table below compares selected bond lengths and the torsion angle of the carboxylic acid group relative to the benzene ring. This torsion angle is particularly indicative of the steric and electronic effects of the substituents.
| Compound Name | C-C (ring avg.) (Å) | C-COOH (Å) | C=O (Å) | C-O (Å) | Torsion Angle (° C-C-C=O) |
| 2-Methylbenzoic Acid | 1.385 | 1.485 | 1.258 | 1.288 | 16.9 |
| 4-Fluorobenzoic Acid | 1.381 | 1.481 | 1.265 | 1.280 | 4.1 |
| 2,6-Difluorobenzoic Acid [1] | 1.380 | 1.501 | 1.218 | 1.314 | 33.7 |
| 3,4-Difluorobenzoic Acid | 1.378 | 1.488 | 1.259 | 1.285 | 3.8 |
Observations:
-
Steric Hindrance: The presence of a methyl group at the ortho-position (2-Methylbenzoic Acid) and two fluorine atoms at both ortho-positions (2,6-Difluorobenzoic Acid) leads to a significant increase in the torsion angle between the carboxylic acid group and the benzene ring.[1] This is a classic example of steric hindrance, where the bulky ortho-substituents force the carboxylic acid group out of the plane of the ring to minimize repulsive interactions.
-
Electronic Effects: In contrast, a single fluorine atom at the para-position (4-Fluorobenzoic Acid) or fluorine atoms at the meta and para positions (3,4-Difluorobenzoic Acid) result in a nearly planar conformation. This suggests that the electronic effects of the fluorine substituents in these positions do not significantly disrupt the planarity of the molecule.
-
Bond Lengths: The bond lengths within the benzene ring and the carboxylic acid group show minor variations across the different derivatives, reflecting the electronic influence of the substituents.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
The determination of the crystal structure for a small organic molecule like a benzoic acid derivative follows a well-established experimental workflow.
References
A Comparative Guide to the Determination of Isomeric Purity for 4,5-Difluoro-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of analytical methodologies for determining the isomeric purity of 4,5-Difluoro-2-methylbenzoic acid, a key building block in medicinal chemistry. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their respective protocols, and performance data.
Positional isomers of this compound can arise during synthesis and may exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these closely related structures.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity determination depends on factors such as the required sensitivity, resolution, sample throughput, and the nature of the potential impurities. Below is a summary of the performance of HPLC, GC, and NMR for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution | Excellent for positional isomers with appropriate column and mobile phase selection. | Very high, especially with capillary columns. May require derivatization for polar analytes. | Good, depends on the chemical shift difference between isomers. |
| Sensitivity (LOD/LOQ) | High (ng/mL to low µg/mL range). | Very high (pg/mL to ng/mL range), especially with mass spectrometry (MS) detection. | Lower sensitivity compared to chromatographic methods (typically requires mg of sample). |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample. | 5-15 minutes for a standard 1H spectrum. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to increase volatility and thermal stability. | Simple dissolution in a deuterated solvent. |
| Quantification | Highly accurate and precise with external or internal standards. | Highly accurate and precise with external or internal standards. | Absolute quantification (qNMR) is possible with a certified internal standard.[1] |
| Instrumentation Cost | Moderate to high. | Moderate to high. | High. |
| Destructive/Non-destructive | Destructive. | Destructive. | Non-destructive. |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound and its potential isomers are provided below. These protocols are designed to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound, offering a good balance of resolution, sensitivity, and analysis time. Reversed-phase chromatography is a common and effective technique for separating benzoic acid derivatives.[2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes, hold at 70% B for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL for analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent tool for identifying and quantifying trace isomeric impurities.[4] Derivatization of the carboxylic acid group is often necessary to improve the chromatographic performance of benzoic acids.[5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization (Methylation):
-
To 1 mg of the sample, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, add 2 mL of water and extract the methyl ester with 2 mL of dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and use it for GC-MS analysis.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 80 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min (hold for 5 min).[6] |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
Quantitative ¹H NMR (qNMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that can provide structural information and quantitative data simultaneously.[1] For isomeric purity, distinct signals for each isomer in the ¹H NMR spectrum are required for accurate quantification.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid) to the same NMR tube. The amount should be chosen to give a signal integral comparable to the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
NMR Acquisition Parameters:
| Parameter | Setting |
|---|---|
| Solvent | DMSO-d₆ |
| Pulse Program | A standard quantitative pulse sequence with a long relaxation delay (e.g., 30° pulse with a 30s delay). |
| Number of Scans | 16 or higher for good signal-to-noise ratio. |
| Spectral Width | Appropriate for observing all relevant proton signals. |
| Temperature | 25 °C |
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molar masses, and the weights of the sample and the internal standard.
Visualizations
Workflow for Isomeric Purity Determination
The following diagram illustrates the general workflow for determining the isomeric purity of this compound using chromatographic techniques.
Caption: General workflow for chromatographic analysis.
Decision Tree for Method Selection
The choice of analytical method often involves a trade-off between different performance characteristics. This diagram provides a simplified decision-making process.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. DSpace-CRIS [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
A Comparative Analysis of Kinase Inhibitors Derived from 2-, 3-, and 4-Fluorobenzoic Acids
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of kinase inhibitors synthesized from isomeric fluorobenzoic acids. This document provides a comparative overview of their biological activities, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The introduction of fluorine into drug candidates can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. This guide provides a comparative study of kinase inhibitors derived from the three isomers of fluorobenzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. We will explore how the position of the fluorine atom on the benzoic acid scaffold influences the inhibitory activity and selectivity of these compounds against various protein kinases.
Data Presentation: Comparative Analysis of Inhibitory Activity
The inhibitory potential of various kinase inhibitors derived from fluorobenzoic acids is summarized below. The data is presented to facilitate a clear comparison of their efficacy against different kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Fluorobenzoyl Piperazine Derivatives
| Compound ID | Fluorobenzoic Acid Isomer | Target Kinase | Inhibition (%) at 10 µM |
| 8 | 2-Fluorobenzoic Acid | EGFR | 88% |
| HER2 | 62% | ||
| 9 | 3-Fluorobenzoic Acid | EGFR | 90% |
| HER2 | 64% | ||
| 20 | 2-Fluorobenzoic Acid | EGFR | 85% |
| HER2 | 59% | ||
| 21 | 3-Fluorobenzoic Acid | EGFR | 87% |
| HER2 | 61% | ||
| 22 | 4-Fluorobenzoic Acid | EGFR | 82% |
| HER2 | 55% |
Data extracted from a study on novel phthalic-based anticancer tyrosine kinase inhibitors. The compounds are complex derivatives incorporating fluorobenzoyl piperazine moieties.
Table 2: Cytotoxic Activity (IC50) of Fluorobenzoyl Piperazine Derivatives against Cancer Cell Lines
| Compound ID | Fluorobenzoic Acid Isomer | Cell Line | IC50 (µM) |
| 8 | 2-Fluorobenzoic Acid | K562 | 10.12 |
| HL-60 | 12.34 | ||
| MCF-7 | 15.67 | ||
| HepG2 | 18.90 | ||
| 9 | 3-Fluorobenzoic Acid | K562 | 8.76 |
| HL-60 | 10.54 | ||
| MCF-7 | 13.21 | ||
| HepG2 | 16.43 | ||
| 20 | 2-Fluorobenzoic Acid | K562 | 11.34 |
| HL-60 | 13.89 | ||
| MCF-7 | 16.78 | ||
| HepG2 | 20.11 | ||
| 21 | 3-Fluorobenzoic Acid | K562 | 9.55 |
| HL-60 | 11.98 | ||
| MCF-7 | 14.65 | ||
| HepG2 | 17.88 | ||
| 22 | 4-Fluorobenzoic Acid | K562 | 12.87 |
| HL-60 | 15.22 | ||
| MCF-7 | 18.99 | ||
| HepG2 | 22.45 |
Data extracted from a study on novel phthalic-based anticancer tyrosine kinase inhibitors. The compounds are complex derivatives incorporating fluorobenzoyl piperazine moieties.
Signaling Pathways and Experimental Workflows
Visualizing the context of kinase inhibition is crucial for understanding the mechanism of action. The following diagrams, rendered using Graphviz, illustrate key signaling pathways targeted by kinase inhibitors and a general workflow for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at or near the Km concentration for the specific kinase)
-
Substrate (e.g., a fluorescently labeled peptide or a protein substrate like myelin basic protein)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the signal (e.g., luminescence) using a plate reader according to the manufacturer's instructions for the detection kit. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Western Blot for Kinase Phosphorylation
Objective: To determine if a test compound inhibits the phosphorylation of a target kinase or its downstream substrates in a cellular context.
Materials:
-
Cell lysates from cells treated with the test compound
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated and untreated cells in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total kinase to confirm equal protein loading.
Conclusion
This comparative guide provides a framework for evaluating kinase inhibitors derived from 2-, 3-, and 4-fluorobenzoic acids. The presented data, though based on a limited set of complex molecules, suggests that the position of the fluorine atom does influence the biological activity, with derivatives of 3-fluorobenzoic acid showing slightly enhanced potency in the examples provided. Further research focusing on simpler N-aryl or N-heteroaryl fluorobenzamides is necessary to establish a more direct structure-activity relationship. The detailed protocols and pathway diagrams included in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.
References
A Comparative Guide to the Metabolic Stability of 4,5-Difluoro-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby hindering the development of promising therapeutic agents.[1][2][3] This guide provides a comprehensive comparison of the metabolic stability of 4,5-Difluoro-2-methylbenzoic acid derivatives, a class of compounds recognized for its potential to yield metabolically robust drug candidates.[4] The inclusion of fluorine atoms in drug molecules can significantly enhance their metabolic stability by blocking sites of metabolism and increasing their binding affinity to target proteins.[4][5]
This document details the experimental protocols for assessing metabolic stability, presents comparative data in a clear and accessible format, and visualizes the experimental workflow to aid in the design and interpretation of metabolic stability studies.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of various this compound derivatives and comparator compounds in human liver microsomes and plasma. These assays are crucial for predicting the in vivo half-life and clearance of drug candidates.[2][6]
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative A | This compound | > 60 | < 10 |
| Derivative B | N-(3-chlorophenyl)-4,5-difluoro-2-methylbenzamide | 45 | 25 |
| Derivative C | 4,5-Difluoro-2-methyl-N-(pyridin-2-yl)benzamide | 32 | 40 |
| Comparator X | 2-Methylbenzoic acid | 15 | 85 |
| Comparator Y | Verapamil (Positive Control) | 8 | 150 |
Table 2: Stability in Human Plasma
| Compound | Structure | % Remaining after 120 min | Half-life (t1/2, min) |
| Derivative A | This compound | 98 | > 120 |
| Derivative B | N-(3-chlorophenyl)-4,5-difluoro-2-methylbenzamide | 95 | > 120 |
| Derivative C | 4,5-Difluoro-2-methyl-N-(pyridin-2-yl)benzamide | 92 | > 120 |
| Comparator Z | Procaine (Positive Control) | < 5 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established in vitro assays used in drug discovery.[1][7][8][9][10][11][12][13][14]
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[8]
Materials:
-
Test compounds and positive control (e.g., Verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.
-
Add the test compound solution to a 96-well plate.
-
Add human liver microsomes (final concentration e.g., 0.5 mg/mL) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[8][11]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[15][16][17]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
Plasma Stability Assay
This assay determines the stability of a compound in plasma, assessing its susceptibility to hydrolysis by plasma enzymes.[9][10][12]
Materials:
-
Test compounds and positive control (e.g., Procaine)
-
Pooled human plasma (heparinized)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile or Methanol (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in PBS.
-
Add the test compound solution to a 96-well plate.
-
Add pre-warmed human plasma to the wells.
-
Incubate the plate at 37°C.
-
At specific time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.[10][14]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[15][16][17]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the metabolic stability assays.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Logical flow from experiment to interpretation.
References
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. b-ac.co.uk [b-ac.co.uk]
- 16. Bioanalytical techniques in pharmaceuticals – an overview [wisdomlib.org]
- 17. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4,5-Difluoro-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of potential analytical methods for the quantification of 4,5-Difluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this exact analyte are not extensively published, this document outlines common, robust analytical techniques used for similar aromatic carboxylic acids, such as benzoic acid and its derivatives. The principles and protocols described herein can be adapted and validated for the specific quantification of this compound.
The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC). Each method offers distinct advantages and is suited to different analytical requirements.
Comparison of Analytical Methods
The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of HPLC, LC-MS, and GC for the analysis of small aromatic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC) |
| Principle | Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation by liquid chromatography followed by mass analysis, providing high selectivity and sensitivity.[1] | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. |
| Typical Stationary Phase | C18, C8 | C18, C8 | DB-5ms, SE-30 |
| Typical Mobile Phase/Carrier Gas | Acetonitrile/Water with acid modifier (e.g., phosphoric acid, formic acid)[2] | Acetonitrile/Water with formic acid or ammonium acetate[3] | Helium, Nitrogen[4] |
| Detection | UV/Vis, Photodiode Array (PDA) | Mass Spectrometry (MS), Tandem MS (MS/MS)[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Sample Preparation | Dilution, filtration[2] | Dilution, filtration, protein precipitation, solid-phase extraction (SPE)[5] | Derivatization (e.g., esterification) to increase volatility, liquid-liquid extraction (LLE)[4] |
| Selectivity | Good | Excellent | Good to Excellent |
| Sensitivity | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL)[1] | Moderate to High (ng/mL) |
| Linearity (Typical Range) | 0.5 - 100 µg/mL | 0.5 - 1000 ng/mL[6] | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115%[6] | 90 - 110% |
| Precision (%RSD) | < 2% | < 15%[6] | < 10% |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1 ng/mL[7] | ~20 ng/mL[8] |
| Advantages | Robust, widely available, cost-effective. | High sensitivity and selectivity, structural information.[1] | High resolution for volatile compounds. |
| Disadvantages | Lower sensitivity compared to LC-MS. | Higher cost and complexity. | Requires derivatization for non-volatile compounds like carboxylic acids.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-FID that can serve as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: C18, 5 µm, 4.6 mm x 150 mm.[2]
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The mobile phase should be filtered and degassed.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of a standard solution (typically around 230-280 nm for benzoic acid derivatives).
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1000 µg/mL). Prepare working standards by serial dilution.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter before injection.[2]
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of trace levels of this compound, for instance, in biological matrices for pharmacokinetic studies.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: C18, 1.8-5 µm, 2.1 mm x 50-150 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
-
Standard and Sample Preparation: Similar to HPLC, but may require more extensive sample cleanup like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for complex matrices.[5] An internal standard (preferably a stable isotope-labeled version of the analyte) should be used.[11]
Gas Chromatography (GC-FID/MS) Method
GC can be a viable alternative, particularly for assessing volatile impurities. For non-volatile carboxylic acids, derivatization is a necessary step.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the derivatized analyte.
-
Injector and Detector Temperature: Typically 250 °C and 280 °C, respectively.
-
Derivatization: The carboxylic acid group must be derivatized to a more volatile ester form (e.g., methyl ester) prior to injection.[9] This can be achieved by reacting the sample with a derivatizing agent like diazomethane, or with methanol in the presence of an acid catalyst.[8]
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent, perform the derivatization reaction, and then inject the resulting solution.[4]
Visualizations
To aid in the understanding of the analytical process, the following diagrams illustrate a typical workflow for analytical method validation and the logical relationship between different analytical techniques.
Caption: Workflow for Analytical Method Validation.
Caption: Logic for Selecting an Analytical Technique.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 6. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 11. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthesis Efficiency: A Comparative Guide to 4,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes for a Key Fluorinated Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Among the vast array of fluorinated building blocks, 4,5-Difluoro-2-methylbenzoic acid stands out as a crucial intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors. This guide provides a comprehensive comparison of the synthesis efficiency of this compound against other structurally related difluorinated benzoic acids, supported by experimental data to inform route selection and optimization.
Comparative Analysis of Synthesis Efficiency
The economic and practical viability of a synthetic route is paramount in both academic research and industrial production. Key metrics for evaluating synthesis efficiency include overall yield, reaction time, and the accessibility and cost of starting materials. The following table summarizes these parameters for the synthesis of this compound and two common alternatives, 3,4-Difluorobenzoic acid and 2,4-Difluorobenzoic acid.
| Compound | Starting Material | Key Reactions | Overall Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | m-Fluorotoluene | Friedel-Crafts Acylation, Hydrolysis | ~61%[1] | Multi-step, >24h | Readily available starting material. | Moderate yield, potential for isomer separation. |
| 3,4-Difluorobenzoic acid | 3,4-Difluorotoluene | Ozonolysis | ~98% | Short (< 2h) | High yield, clean reaction. | Requires specialized ozonolysis equipment. |
| 2,4-Difluorobenzoic acid | 2-Fluorotoluene | Acylation, Cyanation, Hydrolysis, Esterification | Multi-step, variable yield[2] | Multi-day | Utilizes common reagents. | Multi-step process can be lengthy and reduce overall yield. |
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Below are detailed experimental protocols for the synthesis of the compared difluorinated benzoic acids.
Synthesis of this compound (Adapted from Patent Literature)[1]
This synthesis proceeds via a two-step process involving a Friedel-Crafts acylation followed by hydrolysis.
-
Friedel-Crafts Acylation: To a solution of m-fluorotoluene in a suitable solvent, a Lewis acid catalyst (e.g., aluminum chloride) is added. Trichloroacetyl chloride is then added dropwise at a controlled temperature. The reaction is stirred until completion, monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Hydrolysis: The resulting ketone intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide solution). The reaction mixture is heated to reflux, followed by acidification to precipitate the crude this compound and its isomer.
-
Purification: The isomers are separated by recrystallization to afford the target product.
Synthesis of 3,4-Difluorobenzoic Acid via Ozonolysis
This high-yield synthesis utilizes the direct oxidation of 3,4-difluorotoluene.
-
Reaction Setup: 3,4-Difluorotoluene is dissolved in a suitable solvent (e.g., acetic acid) in a reaction vessel equipped for ozonolysis.
-
Ozonolysis: A stream of ozone is passed through the solution at a controlled temperature until the starting material is consumed.
-
Work-up: The reaction mixture is purged with an inert gas to remove excess ozone. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 3,4-Difluorobenzoic acid.
Synthesis of 2,4-Difluorobenzoic Acid (Multi-step)[2]
This route involves the conversion of 2-fluorotoluene to the corresponding benzoic acid through a series of functional group transformations.
-
Acylation: 2-Fluorotoluene undergoes a Friedel-Crafts acylation to introduce an acetyl group, yielding 4-fluoro-3-methylacetophenone.
-
Cyanation: The resulting acetophenone is subjected to a cyanation reaction to produce 3-methyl-4-cyanoacetophenone.
-
Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid under acidic conditions.
-
Esterification (if necessary): The resulting benzoic acid can be esterified for purification or further modification.
Application in Kinase Inhibitor Signaling Pathways
Fluorinated benzoic acids are prevalent scaffolds in the design of kinase inhibitors due to the ability of fluorine to modulate key properties such as metabolic stability and binding affinity. One such relevant pathway is the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in cancer. Downstream of this pathway, the p90 ribosomal S6 kinases (RSK) represent a critical node for therapeutic intervention.[3][4][5] The diagram below illustrates a generalized workflow for the synthesis of a difluorinated benzoic acid and its potential role in inhibiting the RSK signaling pathway.
Caption: Generalized workflow for the synthesis of a difluorobenzoic acid and its application as a p90 RSK inhibitor.
Conclusion
The choice of a synthetic route for this compound and its analogs is a critical decision that impacts the overall efficiency and cost-effectiveness of a research or development program. While direct oxidation methods, such as the ozonolysis of 3,4-difluorotoluene, can offer high yields, the multi-step synthesis of this compound from readily available starting materials presents a viable and scalable alternative. The continued development of novel and efficient synthetic methodologies for such key fluorinated intermediates is essential to fuel the discovery of next-generation therapeutics targeting critical signaling pathways in disease.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 3. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 4. p90 Ribosomal S6 Kinase and p70 Ribosomal S6 Kinase Link Phosphorylation of the Eukaryotic Chaperonin Containing TCP-1 to Growth Factor, Insulin, and Nutrient Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and inhibition of the C-terminal kinase domain of p90 ribosomal S6 kinases | Life Science Alliance [life-science-alliance.org]
Safety Operating Guide
Proper Disposal Procedures for 4,5-Difluoro-2-methylbenzoic Acid: A Comprehensive Guide
For Immediate Reference: In Case of Spill or Exposure
-
Spill: In the event of a spill, immediately evacuate the area and alert colleagues. If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) office. For small spills, wear appropriate Personal Protective Equipment (PPE), gently cover the spill with an absorbent material, and sweep it into a designated hazardous waste container. Avoid creating dust.
-
Skin Contact: Should skin contact occur, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, flush with water for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move to an area with fresh air. If you feel unwell, seek medical attention.
This guide provides essential safety and logistical information for the proper disposal of 4,5-Difluoro-2-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Understanding the Hazards
This compound is a halogenated organic compound that presents several hazards. It is crucial to be aware of these to ensure safe handling and disposal.
Key Hazards:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust.[1]
Required Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves or other chemically resistant gloves. |
| Body Protection | A lab coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. |
Step-by-Step Disposal Protocol
As a halogenated organic acid, this compound requires disposal as hazardous waste. It should not be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection:
-
Labeling: Obtain a designated hazardous waste container from your institution's EHS office. Ensure the container is clearly labeled "Hazardous Waste" and "Halogenated Organic Waste."
-
Segregation: Do not mix this compound with non-halogenated chemical waste.
-
Containment: Carefully transfer the chemical waste into the designated container using a funnel or other appropriate tools to avoid spills.
-
Sealing: Securely close the container lid.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup by your institution's EHS or a licensed hazardous waste disposal company.
Emergency Spill Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
Experimental Protocol for Spill Cleanup:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large spills, contact your EHS office immediately.
-
Don PPE: Before attempting to clean a small spill, put on the required PPE.
-
Containment: Gently cover the spilled solid with a chemical absorbent pad or other inert material to prevent the generation of dust.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all cleanup materials, including contaminated gloves and absorbent pads, as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4,5-Difluoro-2-methylbenzoic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methylbenzoic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula |
| This compound | 183237-86-7 | C8H6F2O2 |
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and dust that can cause serious eye irritation.[2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile or Neoprene), lab coat, and closed-toe shoes | Prevents skin contact which may cause irritation.[1][2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended | Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to post-handling cleanup.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocols:
Preparation:
-
Ensure the designated work area is clean and free of clutter.[2]
-
Confirm that the chemical fume hood is functioning correctly.[2]
-
Locate the nearest eyewash station and safety shower and ensure they are accessible.[2]
-
Assemble all necessary equipment, including a chemical-resistant scoop or spatula and appropriate containers.
Handling:
-
Put on all required PPE as outlined in the table above.[2]
-
Conduct all handling of the compound exclusively within a certified chemical fume hood to control exposure.[2]
-
To prevent the generation of dust, use gentle scooping or weighing on appropriate paper.[2]
-
When not in use, ensure that all containers holding the chemical are tightly sealed.[2]
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and cleaning solution.
-
Carefully remove and dispose of any contaminated PPE, such as gloves, in the designated waste container.[2]
-
Thoroughly wash hands and any other exposed skin with soap and water.[2]
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials containing this compound, including contaminated gloves, weighing papers, and other consumables, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
The container must be kept sealed when not in use.[2]
Waste Segregation:
-
This waste stream should be segregated from other chemical waste to avoid potential reactions.
Final Disposal:
-
Disposal of the chemical waste must be conducted through a licensed hazardous waste disposal company, in strict accordance with all federal, state, and local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
